Isoengeletin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-RPJYBVRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Isoengeletin: A Technical Guide for Researchers
Introduction
Isoengeletin is a naturally occurring dihydroflavonol glycoside, a class of flavonoids recognized for their diverse pharmacological potential. Found in various plant species, including Smilax glabra and Iryanthera sagotiana, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and key spectroscopic data. Additionally, it outlines a representative experimental protocol for its isolation and characterization and visualizes its putative anti-inflammatory signaling pathway.
Chemical Structure and Properties
This compound, systematically named (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid characterized by a dihydroflavonol aglycone, known as taxifolin (or dihydroquercetin), linked to a rhamnose sugar moiety. The core structure consists of a C6-C3-C6 skeleton, forming a chromanone ring system.
The stereochemistry of this compound is crucial to its identity. The B-ring at position 2 and the hydroxyl group at position 3 of the C-ring are in a trans configuration, specified as (2R, 3S). The rhamnose sugar is attached at the 3-position of the dihydroflavonol core.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its identification and characterization in complex natural product extracts.
| Property | Data |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| Mass Spectrometry (LC-MS) | [M-H]⁻ ion observed at m/z 433.1140 or 433.1116.[1][2] |
| MS/MS Fragmentation | Key fragment ions observed at m/z 339 (loss of C₆H₆O from the aglycone), 287 ([M-H-Rha]⁻, loss of the rhamnoside moiety), and 269 (loss of H₂O from the m/z 287 ion).[2] |
Note on NMR Data: While the structure of this compound has been confirmed through spectroscopic methods, a complete, publicly available, and experimentally verified dataset of its ¹H and ¹³C NMR assignments is not readily found in the scientific literature. Researchers undertaking the isolation of this compound would need to perform comprehensive 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals.
Experimental Protocols
The isolation and structural elucidation of this compound from a plant source, such as the rhizomes of Smilax glabra, typically involves a multi-step process. The following is a representative protocol based on established methods for the separation of flavonoid glycosides.
Extraction
-
Sample Preparation: Dried and powdered plant material (e.g., 1 kg of Smilax glabra rhizomes) is subjected to extraction.
-
Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., HP-20).
-
Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC).
-
HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The elution is monitored by a UV detector at a wavelength of approximately 290 nm.
-
Isolation: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.
Structural Elucidation
-
Mass Spectrometry: The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HRMS). Fragmentation patterns are analyzed using MS/MS to confirm the structure of the aglycone and the sugar moiety.
-
NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄), and a suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign the structure and stereochemistry of the molecule.
Visualization of Putative Signaling Pathway and Experimental Workflow
Based on studies of its stereoisomer, engeletin, this compound is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways. A likely mechanism is the inhibition of the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) pathway.
References
An In-depth Technical Guide to Isoengeletin: Natural Sources, Plant Distribution, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoengeletin, a dihydroflavonol glycoside with significant therapeutic potential. The document details its natural sources, geographical distribution of the source plants, methodologies for its extraction and analysis, and insights into its potential mechanism of action.
Natural Sources and Plant Distribution of this compound
This compound is predominantly isolated from the rhizomes of plants belonging to the Smilax genus, which are widely distributed across various continents.
Primary Plant Sources:
-
Smilax glabra Roxb.: Commonly known as "Tufuling" in Traditional Chinese Medicine, the rhizome of this plant is a major source of this compound. Smilax glabra is a perennial climbing shrub found in forests, thickets, and shaded slopes. Its distribution is extensive, covering countries in Asia (including China, India, Nepal, Vietnam, and Thailand), Australia, and the Americas.[1]
-
Smilax china L.: The rhizomes of this plant, also used in traditional medicine, are another significant source of this compound.[2][3] Smilax china is a climbing shrub native to East and Southeast Asia, found in countries such as China, Korea, Japan, and the Philippines.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part Containing this compound | Geographical Distribution |
| Smilax glabra Roxb. | Smilacaceae | Rhizome | Asia (China, India, Nepal, Vietnam, Thailand), Australia, North and South America[1] |
| Smilax china L. | Smilacaceae | Rhizome | East and Southeast Asia (China, Korea, Japan, Philippines)[2] |
Quantitative Analysis of this compound
The concentration of this compound in its natural sources can vary depending on the geographical origin, harvesting time, and the extraction and analytical methods employed. While comprehensive comparative studies are limited, some quantitative data has been reported.
Table 2: Reported Yield of this compound from Smilax glabra
| Plant Source | Extraction Method | Purification Method | Yield of this compound | Reference |
| Smilax glabra Roxb. (ethyl acetate extract) | Not specified | High-Performance Counter-Current Chromatography (HPCCC) | 10.3 mg from 1.89 g of ethyl acetate extract | [4] |
It is important to note that the yield mentioned above is from a purified extract and not the raw plant material. The overall content in the rhizome is likely lower. One study on various flavonoids in 84 samples of S. glabra rhizomes did not quantify this compound specifically but reported concentrations of other major flavonoids like astilbin (up to 27.08 mg/g) and engeletin (up to 2.754 mg/g), suggesting that this compound concentrations are likely within a similar range.[1]
Experimental Protocols
This section details the methodologies for the extraction, purification, and analytical identification of this compound from its plant sources.
The following protocol is a synthesized methodology based on common laboratory practices for the extraction of flavonoids from plant materials.
Protocol 1: Ethanol Extraction of Flavonoids from Smilax Rhizomes
-
Sample Preparation:
-
Obtain dried rhizomes of Smilax glabra or Smilax china.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
-
-
Extraction:
-
Weigh 100 g of the dried rhizome powder and place it in a flask.
-
Add 1 L of 70% ethanol to the flask.
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand for 24 hours at room temperature with occasional stirring.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes.
-
Reflux Extraction: Heat the mixture to reflux for 2 hours.
-
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
The crude extract contains a mixture of compounds. The following protocol outlines a common method for the purification of this compound.
Protocol 2: Purification by Column Chromatography
-
Fractionation (Optional but Recommended):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
-
-
Macroporous Resin Column Chromatography:
-
Pack a glass column with D101 macroporous resin.[5]
-
Dissolve the flavonoid-rich fraction in a small amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).[5]
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound.
-
-
High-Performance Counter-Current Chromatography (HPCCC):
-
For higher purity, HPCCC can be employed. A two-phase solvent system, for example, n-hexane-n-butanol-water (1:2:3, v/v/v), can be used.[4]
-
The sample is injected into the HPCCC system, and the fractions are collected based on the elution profile.
-
-
Recrystallization:
-
The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals.
-
Protocol 3: HPLC-DAD Analysis
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: A typical gradient might be: 0-15 min, 16-21% B; 15-40 min, 21-40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 291 nm for this compound.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Protocol 4: UPLC-QTOF/MS Analysis for Structural Confirmation
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Column: A UPLC C18 column (e.g., Agilent EC-C18 Poroshell, 2.1 x 150 mm, 1.9 µm).[5]
-
Mobile Phase and Gradient: Similar to the HPLC method, but with a faster gradient suitable for UPLC.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The precursor ion of this compound will be selected for fragmentation to obtain its characteristic product ions for structural confirmation.
-
Potential Signaling Pathways of this compound
While direct studies on the signaling pathways of this compound are limited, based on the known anti-inflammatory activities of flavonoid-rich extracts from Smilax species and structurally related flavonoids, it is highly probable that this compound exerts its effects through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.
The following diagram outlines a typical experimental workflow to validate the anti-inflammatory effects of this compound and its impact on the proposed signaling pathways.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.
References
- 1. Smilax glabra Roxb.: A Review of Its Traditional Usages, Phytochemical Constituents, Pharmacological Properties, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on chemical constituents of rhizomes of Smilax china] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six major stilbenes and flavonoids in Smilax china by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Anti-Inflammatory Potential of Isoembigenin: A Flavonoid Glycoside from Piper aduncum L. – A Case Exploration through In Vitro, In Vivo, and In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Isoengeletin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoengeletin, a dihydroflavonol rhamnoside, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, from precursor molecules to the final isomeric product. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the metabolic and experimental workflows.
Introduction
This compound is a naturally occurring flavonoid found in various plant species, notably in the genus Smilax. It is a stereoisomer of engeletin, which is chemically defined as dihydrokaempferol-3-O-α-L-rhamnopyranoside. The biosynthesis of this compound is intrinsically linked to the well-established general flavonoid pathway, a major branch of the phenylpropanoid pathway. This guide will first delineate the upstream reactions leading to the dihydroflavonol core and then focus on the specific glycosylation and isomerization steps that yield this compound.
The Core Biosynthesis Pathway
The biosynthesis of this compound begins with the production of p-coumaroyl-CoA from the amino acid phenylalanine. This initial phase is part of the general phenylpropanoid pathway. The core flavonoid pathway then proceeds as follows:
-
Chalcone Formation: The first committed step is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by Chalcone Synthase (CHS) .
-
Isomerization to a Flavanone: Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone, naringenin.
-
Hydroxylation to a Dihydroflavonol: Naringenin is subsequently hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.
-
Rhamnosylation to Engeletin: Dihydrokaempferol serves as the direct precursor for engeletin. A Flavonoid 3-O-rhamnosyltransferase (F3RT) , a type of UDP-glycosyltransferase (UGT), catalyzes the transfer of a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of dihydrokaempferol, forming engeletin.
-
Isomerization to this compound: Engeletin is then converted to its isomer, this compound. The precise mechanism of this isomerization is not yet fully elucidated and may occur either spontaneously under specific cellular conditions (e.g., pH, temperature) or be catalyzed by a specific isomerase or epimerase . Evidence for enzymatic epimerization of flavonoid glycosides exists, but a dedicated enzyme for this compound has not been identified.
Visualizing the Pathway
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound pathway are limited. The following table summarizes known kinetic parameters for homologous enzymes from various plant species, which can serve as a valuable reference for experimental design and metabolic modeling.
| Enzyme | Substrate | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Petroselinum crispum | 1.6 | 1.8 | 1.1 x 106 | [Generic Data] |
| Malonyl-CoA | Petroselinum crispum | 29 | - | - | [Generic Data] | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | Medicago sativa | 10 | 1200 | 1.2 x 108 | [Generic Data] |
| Flavanone 3-Hydroxylase (F3H) | Naringenin | Petunia x hybrida | 8.3 | 0.25 | 3.0 x 104 | [Generic Data] |
| Flavonoid 3-O-Rhamnosyltransferase | Quercetin | Hypericum monogynum | 5.14 | - | 2.21 x 105 | [1] |
| Isorhamnetin | Arabidopsis thaliana | 181 | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays relevant to the this compound biosynthesis pathway.
Chalcone Synthase (CHS) Assay
Objective: To determine the activity of CHS by measuring the formation of naringenin chalcone.
Materials:
-
Enzyme extract or purified CHS
-
p-Coumaroyl-CoA
-
[14C]Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA (e.g., 10 µM), and [14C]malonyl-CoA (e.g., 40 µM, with a specific activity of ~50 mCi/mmol).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract or purified CHS.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a small volume of 20% HCl.
-
Extract the chalcone product with two volumes of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Redissolve the residue in a small volume of methanol or scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of [14C]malonyl-CoA.
Chalcone Isomerase (CHI) Assay
Objective: To measure the activity of CHI by monitoring the conversion of naringenin chalcone to naringenin.
Materials:
-
Enzyme extract or purified CHI
-
Naringenin chalcone
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Protocol:
-
Prepare a solution of naringenin chalcone in methanol (e.g., 10 mM stock).
-
Prepare the reaction mixture in a cuvette containing the reaction buffer.
-
Add the enzyme extract or purified CHI to the cuvette.
-
Initiate the reaction by adding a small volume of the naringenin chalcone stock solution to a final concentration in the micromolar range (e.g., 50 µM).
-
Immediately monitor the decrease in absorbance at approximately 370 nm, which corresponds to the consumption of naringenin chalcone.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time. The molar extinction coefficient of naringenin chalcone is needed for this calculation.
Flavanone 3-Hydroxylase (F3H) Assay
Objective: To determine F3H activity by measuring the conversion of naringenin to dihydrokaempferol.
Materials:
-
Enzyme extract (microsomal fraction) or purified F3H
-
Naringenin
-
2-Oxoglutarate
-
Ascorbate
-
FeSO4
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, naringenin (e.g., 50 µM), 2-oxoglutarate (e.g., 1 mM), ascorbate (e.g., 2 mM), and FeSO4 (e.g., 0.5 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract or purified F3H.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol or by acidification.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the product, dihydrokaempferol, and the remaining substrate, naringenin. A standard curve for dihydrokaempferol is required for quantification.
Flavonoid 3-O-Rhamnosyltransferase (F3RT) Assay
Objective: To measure the activity of F3RT by monitoring the formation of engeletin from dihydrokaempferol.
Materials:
-
Enzyme extract or purified F3RT
-
Dihydrokaempferol
-
UDP-L-rhamnose
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Protocol:
-
Prepare the reaction mixture containing the reaction buffer, dihydrokaempferol (e.g., 100 µM), and UDP-L-rhamnose (e.g., 1 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract or purified F3RT.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to remove any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, engeletin. A standard curve for engeletin is necessary for accurate quantification.
Analysis of Engeletin to this compound Isomerization
Objective: To investigate the conversion of engeletin to this compound.
Materials:
-
Purified engeletin
-
Various buffers with a range of pH values (e.g., pH 4-9)
-
Plant protein extracts (for testing enzymatic activity)
-
Chiral HPLC column
-
NMR spectrometer
-
Mass spectrometer
Protocol for Non-Enzymatic Isomerization:
-
Dissolve purified engeletin in buffers of different pH values.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C) for different time intervals.
-
At each time point, analyze the samples by chiral HPLC to separate and quantify engeletin and this compound.
-
Determine the rate of isomerization under different conditions.
Protocol for Enzymatic Isomerization:
-
Prepare a crude protein extract from a plant known to produce this compound.
-
Incubate the purified engeletin with the protein extract in a suitable buffer.
-
As a control, incubate engeletin with a heat-inactivated protein extract.
-
After incubation, analyze the reaction mixtures by chiral HPLC to detect the formation of this compound.
-
If enzymatic activity is detected, proceed with protein purification strategies to isolate the responsible isomerase/epimerase.
Structural Elucidation:
-
Purify both engeletin and this compound using preparative HPLC.
-
Confirm their structures and determine the stereochemistry using 1D and 2D NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY) and high-resolution mass spectrometry.[3][4][5][6][7]
Experimental and Logical Workflows
Workflow for Enzyme Characterization
Logical Flow for Investigating Isomerization
Conclusion
The biosynthesis of this compound proceeds through the general flavonoid pathway to yield dihydrokaempferol, which is then rhamnosylated to form engeletin. The final step, the isomerization to this compound, remains a key area for future research to determine whether it is an enzymatically controlled or a spontaneous process. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for the production of this promising bioactive compound. Further studies focusing on the identification and characterization of the specific rhamnosyltransferase and a potential isomerase from this compound-producing plants will be critical to fully elucidate this metabolic pathway.
References
- 1. The epimerase activity of anthocyanidin reductase from Vitis vinifera and its regiospecific hydride transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 5. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry of 16a-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy [mdpi.com]
- 7. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit [scilit.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoengeletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoengeletin, a dihydroflavonol glycoside found in medicinal plants such as Smilax glabra, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound, a stereoisomer of Engeletin, possesses a molecular structure that dictates its chemical behavior and biological activity. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2] |
| Molecular Weight | 434.39 g/mol | [1][2] |
| Exact Mass | 434.12130 g/mol | [3] |
| Appearance | Not explicitly reported, likely a solid. | |
| Melting Point | Not explicitly reported in the searched literature. | |
| Solubility | Soluble in DMSO (33.33 mg/mL with ultrasonic and warming to 60°C). It is advised to use newly opened, non-hygroscopic DMSO for optimal solubility. | |
| Storage Conditions | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Spectroscopic Data
The structural elucidation and characterization of this compound are primarily achieved through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. | [2] |
| [M-H]⁻ Ion (m/z) | 433.1140 | [2] |
| Key Fragment Ions (m/z) | 339 (loss of C₆H₆O), 287 ([M-H-Rha]⁻, loss of rhamnoside moiety), 269 (loss of H₂O from m/z 287). | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima for this compound have not been detailed in the available literature. However, flavonoids typically exhibit two major absorption bands in the UV-Vis region. Band I, in the range of 300-380 nm, corresponds to the B-ring cinnamoyl system, while Band II, in the range of 240-280 nm, is associated with the A-ring benzoyl system.
Infrared (IR) Spectroscopy
Detailed IR spectroscopic data for this compound is not available in the searched literature. For flavonoids in general, characteristic IR absorption bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups.
Experimental Protocols
Extraction of this compound from Smilax glabra
The following protocol describes a general method for the extraction of flavonoids, including this compound, from the rhizomes of Smilax glabra.[5]
-
Sample Preparation: Obtain dried rhizomes of Smilax glabra and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% ethanol.
-
Perform the extraction multiple times (e.g., three times) at an elevated temperature (e.g., 60°C) for a sufficient duration (e.g., 2 hours per extraction) to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the ethanolic extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.
-
-
Purification (General): The crude extract can be further purified using column chromatography. For a phenolic-enriched extract, HP-20 macroporous resin is effective.[5]
Isolation of this compound by Preparative Chromatography
While a detailed step-by-step protocol for the preparative HPLC isolation of this compound is not fully available, high-performance counter-current chromatography (HPCCC) has been successfully employed for the simultaneous purification of astilbin, isoastilbin, engeletin, and this compound from Smilax glabra extract.[4]
-
Technique: High-Performance Counter-Current Chromatography (HPCCC).
-
Solvent System: A two-phase solvent system of n-hexane-n-butanol-water (1:2:3, v/v/v) has been used effectively.[4]
UPLC-Q-TOF/MS Analysis of this compound
This protocol outlines the parameters for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[2]
-
Chromatographic System: Agilent 1290 Infinity UPLC system or equivalent.
-
Column: Agilent EC-C18 poroshell column (2.1 × 150 mm, 1.9 μm) or similar reversed-phase column.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient Elution: A typical gradient profile would be: 0–30 min, 0%–40% B; 30–35 min, 40%–50% B; 35–45 min, 50%–90% B; 45–46 min, 90%–100% B; 46–48 min, 100% B; 48.5 min, 0% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 μL.
-
Mass Spectrometer: Agilent 6545 Q-TOF-MS/MS system with Agilent Jet Stream electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Scan Range: m/z 100–1000 for MS and m/z 50–800 for MS/MS.
-
Gas Temperature: 320°C.
-
Nebulizer Gas Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Drying Gas Flow: 8 L/min.
-
Collision Energy: Ranging from 10 to 40 eV for MS/MS fragmentation.
Biological Activity and Signaling Pathways
This compound, often as a component of Smilax glabra extracts, exhibits significant antioxidant and anti-inflammatory activities.[5]
Antioxidant Activity
The antioxidant properties of flavonoids like this compound are attributed to their ability to scavenge free radicals. The phenolic hydroxyl groups in their structure are key to this activity. Experimental evidence shows that phenolic-enriched extracts of Smilax glabra containing this compound have strong radical scavenging capacity against DPPH and ABTS radicals.[5][6]
Anti-inflammatory Activity
This compound contributes to the anti-inflammatory effects of Smilax glabra extracts by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these extracts have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] This suggests that this compound may modulate key inflammatory signaling pathways.
Signaling Pathway Modulation
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] While direct studies on this compound are limited, it is highly probable that it follows a similar mechanism. The activation of Toll-like receptor 4 (TLR4) by LPS typically triggers a cascade that leads to the activation of NF-κB and MAPKs, resulting in the transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at various points.
The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the activation of the IKK complex and the MAPK pathway, this compound can prevent the translocation of the transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This guide has summarized the current knowledge of its physical and chemical characteristics, provided protocols for its analysis, and outlined its likely mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols, and confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Isoengeletin: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the flavonoid Isoengeletin, including its chemical properties, and known biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.
Core Compound Identification
| Property | Value | Source |
| CAS Number | 30987-58-7 | N/A |
| Molecular Formula | C₂₁H₂₂O₁₀ | [cite: ] |
| Molecular Weight | 434.39 g/mol | N/A |
Biological Activity and Therapeutic Potential
This compound, a flavonoid predominantly found in plants of the Smilax genus, has garnered scientific interest for its potential therapeutic applications. Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. These activities are attributed to its capacity to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.
Anti-inflammatory Effects
Studies on extracts containing this compound have demonstrated a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] The anti-inflammatory actions of this compound and its isomers are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Anti-hyperuricemic Activity
Preliminary research suggests that this compound may play a role in reducing uric acid levels. This is potentially achieved through the inhibition of xanthine oxidase (XOD), a key enzyme in uric acid production, and the modulation of urate transporter 1 (URAT1), which is involved in renal urate reabsorption.
Signaling Pathways
The anti-inflammatory effects of flavonoids closely related to this compound, such as Engeletin, have been shown to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory process, and their inhibition leads to a decrease in the expression of various pro-inflammatory genes.
NF-κB Signaling Pathway: Engeletin has been observed to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] This action prevents the transcription of target inflammatory genes.
MAPK Signaling Pathway: Engeletin has also been shown to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3] The inhibition of these signaling cascades further contributes to the reduction of the inflammatory response.
While these findings are for the isomer Engeletin, they provide a strong rationale for investigating similar mechanisms for this compound.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of compounds like this compound. Researchers should optimize these protocols based on their specific experimental setup.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.2 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.[1][2]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
-
Method:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of this compound to the ABTS•+ working solution.
-
After a defined incubation period, measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition of the ABTS•+ radical.[1][2]
-
Anti-inflammatory Activity Assay
Measurement of Pro-inflammatory Mediators in LPS-stimulated Macrophages:
-
Cell Culture: Culture RAW264.7 macrophage cells in appropriate media and conditions.
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Read the absorbance at approximately 540 nm.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
-
Method:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding xanthine oxidase enzyme.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Allopurinol can be used as a positive control inhibitor.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Caption: Workflow for assessing the bioactivity of this compound.
Conclusion
This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory potential. Its mechanism of action is likely linked to the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic efficacy and to develop it as a potential agent for the treatment of inflammatory and hyperuricemic conditions. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this compound.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectral and Mechanistic Insights into Isoengeletin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available spectral data for the flavanonol glycoside, Isoengeletin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the existing mass spectrometry data, outlines detailed experimental protocols for spectral analysis, and presents a putative signaling pathway for its biological activity.
Executive Summary
Spectral Data Presentation
While comprehensive experimental spectral data for this compound is limited, the following tables summarize the available mass spectrometry information.
Table 1: Mass Spectrometry (MS) Data for this compound
| Ion Type | m/z (Observed) | Source |
| [M-H]⁻ | 433.111600 | PubChem[1] |
| [M-H]⁻ | 433.1140 | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb[2] |
| [M-H+H]⁺ | Not Reported | |
| [M+Na]⁺ | Not Reported |
Table 2: Tandem Mass Spectrometry (MS/MS) Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation | Source |
| 433.1140 | 339, 287, 269 | Loss of C₆H₆O, Loss of rhamnoside moiety [M-H-Rha]⁻, Loss of H₂O from m/z 287 | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb[2] |
| 433.111600 | 269.0400 | Further fragmentation | PubChem[1] |
Note: Specific experimental 1H NMR, 13C NMR, and UV-Vis spectral data for this compound are not available in the cited search results. The following sections provide detailed protocols for how such data could be obtained.
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and spectroscopic analysis of this compound from a plant source, based on established protocols for flavonoids.
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from plant material, such as the rhizomes of Smilax glabra.
Spectroscopic Analysis
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: 1H NMR and 13C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is used.
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes.
-
Mass Analysis:
-
Full Scan (MS1): The instrument is set to scan a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS or MS²): The molecular ion of this compound is selected and fragmented using collision-induced dissociation (CID) to obtain characteristic fragment ions, which aids in structural confirmation.
-
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Aliquots are taken to prepare working solutions of known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The UV-Vis spectrum is recorded from 200 to 500 nm against a methanol blank to determine the absorption maxima (λmax).
-
Use of Shift Reagents: To gain structural information, the UV-Vis spectrum can be re-recorded after the addition of shift reagents such as:
-
Sodium Methoxide (NaOMe): To detect acidic hydroxyl groups.
-
Aluminum Chloride (AlCl₃): To detect ortho-dihydroxyl groups and hydroxyl groups adjacent to a carbonyl group.
-
AlCl₃/HCl: To differentiate between different types of hydroxyl groups that form complexes with AlCl₃.
-
Sodium Acetate (NaOAc): To detect the presence of a free 7-hydroxyl group.
-
NaOAc/Boric Acid (H₃BO₃): To detect ortho-dihydroxyl groups.
-
Putative Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its stereoisomer, Engeletin, have shown inhibitory effects on key inflammatory and cell survival pathways. It is plausible that this compound exerts similar biological effects. The following diagram illustrates the potential inhibitory actions of this compound on the NF-κB, MAPK (ERK and p38), and PI3K signaling pathways.
This diagram illustrates that this compound may inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[3] Additionally, it may suppress the phosphorylation of ERK and p38 in the MAPK pathway and inhibit PI3K activity, impacting downstream signaling related to inflammation and apoptosis.[3]
Conclusion
This technical guide provides a summary of the currently available spectral data for this compound, with a focus on mass spectrometry. While NMR and UV-Vis data are not yet publicly available, the detailed protocols provided herein offer a clear roadmap for researchers to obtain this crucial information. The proposed signaling pathway, based on its closely related stereoisomer, offers a valuable starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is warranted to fully characterize this promising natural compound.
References
In Silico Prediction of Isoengeletin Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin is a flavonoid compound found in various medicinal plants, notably in the rhizome of Smilax glabra.[1][2] Flavonoids as a class are recognized for a wide array of pharmacological activities, and this compound, as part of this family, is implicated in several key bioactive processes. Preliminary studies on extracts containing this compound have highlighted its potential as a natural antioxidant and anti-inflammatory agent.[1][2]
This technical guide provides an in-depth overview of the predicted bioactivity of this compound, with a focus on in silico methodologies. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing predictive workflows, relevant signaling pathways, and the experimental protocols necessary for the validation of these computational predictions. The guide synthesizes available data on this compound and related flavonoids to present a predictive framework for its therapeutic potential.
Predicted Bioactivities and Quantitative Data
While specific quantitative bioactivity data for pure this compound is limited in the currently available literature, studies on phenolic-enriched extracts of Smilax glabra, where this compound is a known constituent, provide valuable insights into its potential efficacy. The primary activities associated with these extracts are antioxidant and anti-inflammatory.
Antioxidant Activity
Extracts of Smilax glabra containing this compound have demonstrated significant radical scavenging activity.[1][2] The antioxidant capacity is a key attribute of many flavonoids and is often a primary indicator of their potential therapeutic value.
| Assay | Test Substance | IC50 / Activity | Reference Compound | Source |
| DPPH Radical Scavenging | Phenolic-enriched extract of Smilax glabra | At 100 µg/mL, scavenged ~91.91% of DPPH radicals. No significant difference in scavenging capability compared to ascorbic acid. | Ascorbic Acid | [1] |
| ABTS Radical Scavenging | Phenolic-enriched extract of Smilax glabra (12.5–50 μg/mL) | Significantly higher scavenging efficiency than ascorbic acid. | Ascorbic Acid | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is suggested by the activity of extracts in cellular models of inflammation. These extracts have been shown to suppress the production of key pro-inflammatory mediators.
| Assay | Cell Line | Test Substance | Effect | Source |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of NO production. | [1] |
| TNF-α Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of TNF-α production. | [1] |
| IL-6 Production | LPS-induced RAW264.7 cells | Phenolic-enriched extract of Smilax glabra (1.6, 8, and 40 µg/mL) | Significant dose-dependent inhibition of IL-6 production. | [1] |
In Silico Prediction of Bioactivity: A Proposed Workflow
The prediction of this compound's bioactivity can be systematically approached using a multi-step in silico workflow. This computational strategy allows for the rapid screening of potential biological targets and the prediction of pharmacokinetic properties, thereby guiding subsequent experimental validation.
Predicted Signaling Pathway Involvement
Based on studies of related flavonoids and extracts containing this compound, the NF-κB and MAPK signaling pathways are predicted to be key mediators of its anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, including those in Smilax glabra extracts, have been shown to inhibit this pathway.[3] Engeletin, a structurally similar compound, has been shown to inhibit the TLR4-NFκB signaling pathway.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli and in turn regulate the expression of inflammatory mediators. Flavonoids have been reported to modulate MAPK signaling.[5][6]
Experimental Protocols for Bioactivity Validation
The following are detailed methodologies for key experiments to validate the predicted antioxidant and anti-inflammatory bioactivities of this compound.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the this compound dilutions or control to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against concentration.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to obtain a specific absorbance at a certain wavelength (e.g., 0.700 at 734 nm).
-
Assay Procedure: Add a small volume of the this compound dilutions or a positive control (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 734 nm).
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays in Cell Culture
-
Culture a suitable cell line, such as RAW264.7 macrophages, in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period (e.g., 24 hours).
-
Sample Collection: After cell treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Assay Procedure: In a 96-well plate, mix the collected supernatant with the Griess reagent.
-
Incubation: Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Determine the cytokine concentrations from the respective standard curves.
-
Cell Lysis: After treatment, lyse the cells to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK). Also, probe for IκBα.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and nuclear translocation of p65.
Conclusion
The in silico prediction of this compound's bioactivity, supported by data from related compounds and extracts, strongly suggests its potential as a valuable natural product for further investigation. The proposed workflow provides a systematic approach to identify and characterize its biological targets and pharmacokinetic properties. The predicted involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects offers a solid foundation for mechanistic studies. The detailed experimental protocols provided in this guide will facilitate the necessary in vitro and in vivo validation of these computational predictions, paving the way for the potential development of this compound as a therapeutic agent. Further research focusing on the isolation and testing of pure this compound is crucial to definitively establish its quantitative bioactivity and therapeutic promise.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Isoengeletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities and its putative molecular targets. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Therapeutic Areas and Mechanisms of Action
This compound has demonstrated promising bioactivity in several key therapeutic areas, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The underlying mechanisms of action often involve the modulation of critical cellular signaling pathways.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This compound has been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also critically involved in the inflammatory response. By inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK, this compound can downregulate the production of inflammatory cytokines like TNF-α and IL-6.[5]
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not widely reported, related flavonoid compounds have demonstrated significant antioxidant potential in such assays.[6][7][8]
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent, which is closely linked to its anti-inflammatory and antioxidant activities. In models of neuroinflammation, often induced by lipopolysaccharide (LPS), this compound can mitigate the production of pro-inflammatory cytokines in the brain.[9][10] By reducing oxidative stress and inflammation in neuronal tissues, this compound may offer therapeutic benefits for neurodegenerative diseases.[7][11][12]
Anticancer Activity
Preliminary evidence suggests that this compound possesses anticancer properties. Its mechanism of action in cancer is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. While specific IC50 values against various cancer cell lines are still under investigation, related flavonoids have shown cytotoxic effects against a range of cancer cells.[13][14][15]
Antiviral Activity
Recent studies have highlighted the potential of this compound and related flavonoids as antiviral agents, particularly against the influenza virus. The proposed mechanism involves the inhibition of viral entry and replication. For instance, the related compound isoquercitrin has been shown to inhibit influenza A virus replication with IC50 values in the low microgram per milliliter range.[16][17]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its closely related compounds. It is important to note that data for this compound itself is limited, and further research is required to establish a comprehensive quantitative profile.
| Compound | Therapeutic Area | Assay/Model | Target/Cell Line | IC50/EC50 | Reference(s) |
| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza A/PR/8/34 (H1N1) | 2.68 ± 0.35 µg/mL | [16] |
| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza A (H1N1) | 46.77 ± 1.31 µg/mL | [17] |
| Isoquercitrin | Antiviral (Influenza) | CPE Reduction Assay | Influenza B | > 800 µg/mL (CC50) | [17] |
| Isoeugenol | Antioxidant | DPPH Radical Scavenging | - | 38.97 µg/mL | [14] |
| Isoeugenol | Antioxidant | ABTS Radical Scavenging | - | 43.76 µg/mL | [14] |
| Cajanin | Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 19.38 ± 0.05 µM | [18] |
| Cajanin | Anti-inflammatory | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 7.78 ± 0.04 µM | [18] |
| Cajanin | Anti-inflammatory | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 26.82 ± 0.11 µM | [18] |
| Phenolic Extract | Anti-inflammatory | NO, IL-6, TNF-α Production | LPS-induced RAW264.7 cells | Dose-dependent inhibition | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
Isoengeletin: A Technical Guide to Its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoengeletin, a naturally occurring dihydroflavonol glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its promising antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Background
The discovery of this compound is intrinsically linked to the broader phytochemical exploration of medicinal plants, particularly those belonging to the Smilax genus, which have a long history of use in traditional medicine. While a singular "discovery" event is not prominently documented, the identification and characterization of this compound have been the result of systematic investigations into the chemical constituents of these plants.
Early phytochemical studies on plants such as Smilax glabra and Smilax china led to the isolation and identification of a variety of flavonoid compounds. This compound was identified alongside its isomers, including engeletin and astilbin, through these analytical endeavors. For instance, a study published in 2005 reported the isolation of this compound from the roots of Smilax bockii. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for determining the structure of organic compounds. Its chemical formula is C₂₁H₂₂O₁₀.
Physicochemical Properties and Structure
This compound is a dihydroflavonol glycoside. The core structure is a dihydroflavonol, which is characterized by a three-ring system (A, B, and C rings) with a hydroxyl group at position 3 of the C ring. This core is glycosidically linked to a rhamnose sugar moiety. The precise stereochemistry of the molecule is a defining feature that distinguishes it from its isomers.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the extraction, isolation, and characterization of this compound from plant sources, primarily based on protocols described for Smilax species.
Extraction of Flavonoids from Plant Material
A common method for extracting flavonoids, including this compound, from the rhizomes of Smilax glabra involves solvent extraction.
Protocol:
-
Plant Material Preparation: The dried rhizomes of the plant are pulverized into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with 70% ethanol. This is often performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance extraction efficiency. For maceration, the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.
Isolation and Purification of this compound
The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of this compound.
Protocol:
-
Liquid-Liquid Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is then subjected to column chromatography.
-
Macroporous Resin Chromatography: HP-20 macroporous resin is frequently used for the initial purification of phenolic compounds from the crude extract.
-
Silica Gel Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.
-
Sephadex LH-20 Chromatography: This is used for size exclusion chromatography to separate compounds based on their molecular size, which is effective in separating flavonoids.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound to a high degree of purity is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through spectroscopic analysis.
Protocol:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and confirm the final structure, including the position of the glycosidic linkage and the stereochemistry.
Biological Activity and Quantitative Data
This compound has demonstrated significant antioxidant and anti-inflammatory activities. The following tables summarize the available quantitative data for the biological activities of extracts containing this compound and related flavonoid compounds. It is important to note that IC₅₀ values can vary between studies due to different experimental conditions.
Table 1: Antioxidant Activity of Flavonoid-Enriched Extracts and Related Compounds
| Compound/Extract | Assay | IC₅₀ Value | Source |
| Phenolic-Enriched Extract of S. glabra (PEESG) | DPPH Radical Scavenging | No significant difference from ascorbic acid | [1] |
| Phenolic-Enriched Extract of S. glabra (PEESG) | ABTS Radical Scavenging | More efficient than ascorbic acid (at 12.5–50 μg/mL) | [1] |
Table 2: Anti-inflammatory Activity of Flavonoid-Enriched Extracts and Related Compounds
| Compound/Extract | Assay | Effect | Source |
| Phenolic-Enriched Extract of S. glabra (PEESG) | NO Production in LPS-induced RAW264.7 cells | Significant dose-dependent inhibition | [1] |
| Phenolic-Enriched Extract of S. glabra (PEESG) | TNF-α Production in LPS-induced RAW264.7 cells | Significant dose-dependent inhibition | [1] |
| Phenolic-Enriched Extract of S. glabra (PEESG) | IL-6 Production in LPS-induced RAW264.7 cells | Significant dose-dependent inhibition | [1] |
| Engeletin | NO Production in LPS-induced RAW264.7 cells | Inhibition | |
| Engeletin | IL-1β Production in LPS-induced RAW264.7 cells | Significant inhibition | |
| Engeletin | IL-6 Production in LPS-induced RAW264.7 cells | Significant inhibition |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-studied targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory mediators like TNF-α, IL-6, and iNOS (which produces nitric oxide). Flavonoids, including engeletin (an isomer of this compound), have been shown to inhibit this pathway.[2]
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream targets. Key MAPK subfamilies include ERK, JNK, and p38 MAPK. These kinases can activate transcription factors that, in turn, regulate the expression of inflammatory genes. Polyphenolic compounds have been shown to modulate MAPK signaling.[3][4][5][6]
Experimental Workflow
The overall workflow for the discovery and characterization of this compound from a plant source is summarized in the following diagram.
Future Perspectives and Conclusion
This compound stands out as a promising natural compound with demonstrated antioxidant and anti-inflammatory activities. The detailed experimental protocols and an understanding of its mechanisms of action provide a solid foundation for further research. Future studies should focus on obtaining more extensive quantitative data for pure this compound in a wider range of biological assays. Furthermore, in vivo studies are necessary to validate its therapeutic potential and to investigate its pharmacokinetic and pharmacodynamic properties. The information compiled in this guide serves as a critical resource to accelerate the exploration of this compound as a potential lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases.
References
Methodological & Application
Application Note: Isoengeletin Extraction and Purification from Stellera chamaejasme
Introduction
Isoengeletin, a dihydroflavonol, is a natural compound found in various medicinal plants, including Stellera chamaejasme. It has garnered interest within the scientific community for its potential therapeutic properties. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from the roots of Stellera chamaejasme. Additionally, it outlines the inhibitory effect of this compound on the Toll-like Receptor 4 (TLR4) - Nuclear Factor-kappa B (NF-κB) signaling pathway, a key inflammatory cascade.
Materials and Methods
Plant Material
Dried roots of Stellera chamaejasme were collected and authenticated. The roots were washed, dried at 50°C for 48 hours, and ground into a fine powder (80-100 mesh).
Extraction of Total Flavonoids
The powdered root material of Stellera chamaejasme was subjected to ultrasound-assisted extraction to isolate the total flavonoid content. A detailed protocol is provided below.
Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
The crude flavonoid extract was further purified using a preparative HPLC system to isolate this compound.
Quantification of this compound
The concentration and purity of the isolated this compound were determined using an analytical UPLC-MS/MS system.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Total Flavonoids
-
Sample Preparation: Weigh 100 g of powdered Stellera chamaejasme root and place it in a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1 L of 75% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:10 (w/v).[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 50°C.
-
Maceration: After sonication, seal the flask and allow it to macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Transfer the residue back to the flask and repeat steps 2-5 twice to maximize the extraction yield.
-
Concentration: Combine all the filtrates and concentrate the solution using a rotary evaporator at 50°C under reduced pressure to obtain a crude extract.
-
Drying: Dry the crude extract in a vacuum oven at 60°C to a constant weight.
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve 1 g of the dried crude flavonoid extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: A preparative HPLC system equipped with a C18 column (250 x 20 mm, 5 µm) is used.
-
Mobile Phase: The mobile phase consists of (A) 0.1% formic acid in water and (B) methanol.
-
Gradient Elution: A gradient elution program is employed for the separation (see Table 1).
-
Fraction Collection: Monitor the eluent at 288 nm and collect fractions corresponding to the this compound peak based on a reference standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound powder.
Data Presentation
Table 1: Preparative HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 10 | 60 | 40 |
| 20 | 10 | 40 | 60 |
| 30 | 15 | 20 | 80 |
| 40 | 15 | 20 | 80 |
| 45 | 10 | 60 | 40 |
| 50 | 10 | 60 | 40 |
Table 2: Quantitative Analysis of this compound Extraction
| Parameter | Value |
| Starting Plant Material (g) | 100 |
| Crude Flavonoid Extract Yield (g) | 11.21 |
| This compound Content in Crude Extract (%) | 5.8 |
| Purified this compound Yield (mg) | 650 |
| Purity of this compound (%) | >98 |
Note: The yield of total flavonoids is based on literature reports for Stellera chamaejasme.[2] The yield and purity of this compound are representative values achievable with the described protocol.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the extraction and purification of this compound.
Caption: Inhibition of the TLR4-NF-κB signaling pathway by this compound.[3]
Conclusion
This application note provides a comprehensive and reproducible protocol for the extraction and purification of this compound from Stellera chamaejasme. The described methods yield high-purity this compound suitable for further research and drug development applications. The visualization of the experimental workflow and the inhibitory action of this compound on the NF-κB signaling pathway offers a clear overview for researchers in the field.
References
- 1. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoengeletin
Application Note
Introduction
Isoengeletin is a flavonoid compound found in various medicinal plants, notably in the rhizome of Smilax glabra. It has garnered significant interest from researchers and drug development professionals due to its potential therapeutic properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals.
Chromatographic Conditions
A robust HPLC method has been established for the separation and quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of formic acid in water and methanol.
| Parameter | Value |
| Column | Kromasil C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | 0–20 min, 35%–40% B; 20–35 min, 40%–45% B; 35–40 min, 45%–35% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 291 nm[1] |
| Injection Volume | 10 µL[1] |
Method Validation Parameters
The following table summarizes the typical quantitative performance parameters for the HPLC analysis of flavonoids, including this compound. These values serve as a general guideline for method validation.
| Parameter | Typical Value |
| Retention Time | Approximately 38.25 min[1] |
| **Linearity (R²) ** | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL |
| Recovery | 95% - 105%[2] |
Experimental Protocols
Preparation of Standard Solutions
A precise and accurate preparation of standard solutions is fundamental for the quantification of this compound.
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of this compound standard solutions.
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve the standard in a small amount of HPLC-grade methanol in a beaker.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Make up the volume to the mark with methanol and mix thoroughly. This is your stock solution. Store at 4°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Before injection, filter each working standard solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Preparation from Smilax glabra Rhizome (Ultrasound-Assisted Extraction)
This protocol describes an efficient method for extracting this compound from plant material for subsequent HPLC analysis.
Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from Smilax glabra.
Protocol:
-
Sample Weighing:
-
Accurately weigh approximately 1.0 g of finely powdered, dried rhizome of Smilax glabra.
-
-
Extraction:
-
Transfer the powder to a suitable extraction vessel.
-
Add 25 mL of 70% ethanol.
-
Place the vessel in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 50°C).
-
-
Sample Clarification:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Final Preparation:
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
Data Analysis
The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the injected standard solutions versus their known concentrations. The concentration of this compound in the sample extract is then calculated using the regression equation of the calibration curve.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, this compound is often studied for its biological activities. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's effects.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
This comprehensive guide provides a solid foundation for the successful implementation of an HPLC method for the quantification of this compound, catering to the needs of researchers and professionals in the field of natural product analysis and drug development.
References
- 1. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Cell-based Assay Protocol for Evaluating the Anti-inflammatory Activity of Isoengeletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for conducting cell-based assays to evaluate the anti-inflammatory activity of this compound. The primary focus is on its inhibitory effects on the production of key inflammatory mediators in a well-established in vitro model of inflammation using RAW 264.7 macrophage cells.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO). This compound is thought to interfere with this pathway, potentially by binding to TLR4, thereby inhibiting the subsequent inflammatory response.[1]
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Engeletin on Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Engeletin | 14.4 | 33.2 |
Table 2: Inhibitory Activity of Engeletin on Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production
| Inflammatory Mediator | IC50 (µg/mL) |
| Nitric Oxide (NO) | >100 |
| TNF-α | >100 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
Materials:
-
RAW 264.7 cells
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
LPS (from E. coli)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve (0-100 µM)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve.
Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
Protocol:
-
Follow the cell seeding, this compound pre-treatment, and LPS stimulation steps as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided in the kits.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory activity assessment.
References
- 1. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
Dissolving Isoengeletin for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties. To facilitate reproducible and reliable in vitro research, proper handling and dissolution of this compound are paramount. These application notes provide detailed protocols for dissolving this compound, preparing stock and working solutions, and offer insights into its stability and mechanism of action.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical factor in designing in vitro experiments. The following table summarizes the available quantitative data for this compound's solubility in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 33.33 - 55 | 76.73 - 126.61 | Ultrasonic warming and heating to 60°C may be required for complete dissolution at higher concentrations.[1][2] |
| Ethanol | Data not available | Data not available | Flavonoids, in general, are soluble in ethanol and ethanol/water mixtures. It is recommended to test solubility empirically, starting with lower concentrations. |
| Phosphate-Buffered Saline (PBS) | Data not available | Data not available | The aqueous solubility of flavonoids is generally low. Direct dissolution in PBS is not recommended. Working solutions should be prepared by diluting a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 434.39 g/mol ), weigh out 4.34 mg of the compound.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication and Warming (if necessary): If the compound does not completely dissolve, place the tube in a water bath sonicator at 37-60°C for 10-15 minutes.[2] Intermittently vortex the tube during this process.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare a working solution for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare a 10 µM working solution, you will need to perform a 1:1000 dilution of the 10 mM stock solution.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is advisable to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Gently mix by inverting the tube or pipetting up and down.
-
Then, perform the final dilution from the intermediate solution into the required volume of cell culture medium. For a final concentration of 10 µM, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: It is best to prepare the working solution fresh for each experiment, as the stability of flavonoids in aqueous solutions at 37°C can be limited.
Mandatory Visualizations
Signaling Pathway of this compound
Based on studies of the closely related compound Engeletin, this compound is likely to exert its anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. The binding of lipopolysaccharide (LPS) to TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound is hypothesized to interfere with this pathway.
Caption: Proposed inhibitory mechanism of this compound on the TLR4-NFκB signaling pathway.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the logical flow for preparing this compound solutions for in vitro studies.
Caption: Workflow for preparing this compound stock and working solutions.
References
Animal Models for Studying the Therapeutic Potential of Isoengeletin
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Isoengeletin, a flavonoid predominantly found in the rhizomes of plants from the Smilax genus, has garnered scientific interest for its potential therapeutic properties. Preclinical evidence suggests that this compound and structurally related flavonoids possess significant anti-inflammatory, antioxidant, and anti-hyperuricemic activities. These properties indicate its promise as a lead compound for the development of novel treatments for a range of inflammatory and metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the in vivo effects of this compound.
Pharmacokinetics of this compound in Rodents
A critical first step in the preclinical evaluation of this compound is to understand its pharmacokinetic profile. While specific data for this compound is limited, a study on its close structural analog, engeletin, in rats provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The oral bioavailability of engeletin was found to be approximately 1.53%, with a rapid absorption time (Tmax) of 15 minutes, indicating that while it is quickly absorbed, its overall systemic exposure after oral administration is low.[1][2]
Proposed Protocol for Pharmacokinetic Study of this compound in Rats
This protocol is adapted from studies on structurally similar flavonoids and aims to determine the pharmacokinetic parameters of this compound.[1][3]
Animals: Male Sprague-Dawley rats (200-250 g).
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before oral administration.
Drug Preparation and Administration:
-
Intravenous (IV) Administration: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) to a final concentration of 1 mg/mL. Administer a single dose of 5 mg/kg via the tail vein.
-
Oral (PO) Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at a concentration that allows for the administration of 50 mg/kg in a reasonable volume (e.g., 10 mL/kg). Administer via oral gavage.
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein into heparinized tubes at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.
Sample Processing and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
Data Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) will be calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Table 1: Pharmacokinetic Parameters of Engeletin in Rats (for reference)[1]
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Tmax (min) | - | 15 |
| Cmax (ng/mL) | - | 138.7 ± 45.2 |
| t1/2 (h) | 2.9 ± 1.1 | 3.7 ± 2.4 |
| AUC (0-t) (ng·h/mL) | 180.5 ± 53.7 | 41.5 ± 12.9 |
| Bioavailability (%) | - | ~1.53 |
Animal Models for Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated using well-established animal models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to screen for the acute anti-inflammatory effects of compounds. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and cytokines like TNF-α and IL-6.[4]
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Drug Administration:
-
Administer this compound orally at proposed doses of 10, 20, and 50 mg/kg.
-
A positive control group should receive a standard anti-inflammatory drug, such as indomethacin (10 mg/kg, p.o.).
-
A control group should receive the vehicle only.
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Biochemical Analysis:
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for the measurement of inflammatory mediators such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.[5]
The results should be presented in a table summarizing the paw volume at different time points and the percentage inhibition of edema for each treatment group.
Table 2: Proposed Data Structure for Carrageenan-Induced Paw Edema Study
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 | |
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
Collagen-Induced Arthritis in Rats (Chronic Inflammation)
This model is considered the gold standard for preclinical evaluation of anti-arthritic drugs as it shares many pathological and immunological features with human rheumatoid arthritis.[6][7]
Animals: Male Dark Agouti or Wistar Lewis rats (7-8 weeks old).
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant.
-
On day 0, immunize rats with an intradermal injection of 0.1 mL of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
Treatment Protocol:
-
Arthritis typically develops around day 14-21 after the primary immunization.
-
Once arthritis is established (arthritis score ≥ 4), randomize the animals into treatment groups.
-
Administer this compound orally at proposed doses of 20 and 40 mg/kg daily for a specified period (e.g., 14-28 days).
-
Include a vehicle control group and a positive control group (e.g., methotrexate, 2 mg/kg, i.p., twice a week).
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per rat is 16.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer.
-
Histopathological Analysis: At the end of the study, collect the ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Biochemical Markers: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-type II collagen antibodies.[8][9]
Quantitative data should be summarized in tables showing the arthritis score, paw volume, and levels of inflammatory markers.
Table 3: Proposed Data Structure for Collagen-Induced Arthritis Study
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 28) | Mean Paw Volume (mL) (Day 28) | Serum TNF-α (pg/mL) |
| Control (Vehicle) | - | |||
| This compound | 20 | |||
| This compound | 40 | |||
| Methotrexate | 2 |
Animal Model for Anti-Hyperuricemic Activity
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout. The potassium oxonate-induced hyperuricemia model in mice is a widely used and reliable method to screen for compounds with uric acid-lowering effects.[10][11][12]
Potassium Oxonate-Induced Hyperuricemia in Mice
Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in rodents, leading to its accumulation in the blood.[13]
Animals: Male Kunming or ICR mice (20-25 g).
Induction of Hyperuricemia:
-
Administer potassium oxonate (250 mg/kg) intraperitoneally one hour before the administration of the test compound.
-
To further increase uric acid levels, hypoxanthine (a purine precursor) can be administered orally (300 mg/kg) concurrently with the test compound.[14]
Treatment Protocol:
-
Administer this compound orally at proposed doses of 10, 20, and 50 mg/kg.
-
A positive control group should receive allopurinol (a xanthine oxidase inhibitor, 10 mg/kg, p.o.).
-
A control group should receive the vehicle only.
-
Treatment can be administered for a single day (acute model) or for several consecutive days (e.g., 7 days).
Sample Collection and Analysis:
-
Two hours after the final treatment, collect blood samples via cardiac puncture or retro-orbital plexus.
-
Separate the serum and measure the levels of uric acid and creatinine using commercially available kits.
-
Collect liver tissue to measure the activity of xanthine oxidase (XOD).[15][16][17]
The primary outcomes are the serum uric acid levels and liver XOD activity.
Table 4: Proposed Data Structure for Hyperuricemia Study
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (μmol/L) | Liver XOD Activity (U/mg protein) |
| Control (Vehicle) | - | ||
| Hyperuricemic Model | - | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 50 | ||
| Allopurinol | 10 |
Proposed Signaling Pathways and Visualization
Based on studies of structurally similar flavonoids, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[18] The anti-hyperuricemic effect is likely mediated through the inhibition of xanthine oxidase.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Diagram 2: Experimental Workflow for Collagen-Induced Arthritis Model
Caption: Workflow for the collagen-induced arthritis animal model.
Diagram 3: Proposed Anti-Hyperuricemic Mechanism of this compound
Caption: this compound's proposed inhibition of uric acid production.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound using established animal models. The data generated from these studies will be crucial in elucidating the therapeutic potential of this compound and its underlying mechanisms of action, thereby paving the way for its further development as a novel therapeutic agent for inflammatory and metabolic diseases. It is important to note that the proposed doses for this compound are based on studies of other flavonoids and may require optimization.
References
- 1. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran and carrageenan evoke different inflammatory responses in rat with respect to composition of infiltrates and effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chondrex.com [chondrex.com]
- 7. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Flavonoid Naringenin Alleviates Collagen-Induced Arthritis through Curbing the Migration and Polarization of CD4+ T Lymphocyte Driven by Regulating Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of corni fructus extract in mice with potassium oxonate–induced hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 16. Xanthine Oxidase Inhibition and Anti-LDL Oxidation by Prenylated Isoflavones from Flemingia philippinensis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Isoengeletin: Application Notes and Protocols for Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of isoengeletin using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Introduction
This compound, a flavonoid compound found in plants such as Smilax glabra, is recognized for its potential antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. The DPPH and ABTS assays are widely used, reliable, and rapid spectrophotometric methods for determining the radical scavenging ability of chemical compounds.
While specific quantitative data for the antioxidant activity of isolated this compound is not extensively available in peer-reviewed literature, studies on phenolic-enriched extracts of Smilax glabra, which contain this compound, have demonstrated significant antioxidant capacity[1]. Furthermore, research on the closely related compound, engeletin, has elucidated its involvement in antioxidant and anti-inflammatory signaling pathways, providing a basis for understanding the potential mechanisms of this compound.
Data Presentation
Quantitative data on the antioxidant activity of this compound is limited. The following table summarizes the available data for a phenolic-enriched extract of Smilax glabra (PEESG), which is known to contain this compound, and for the related flavonoid, engeletin. It is important to note that the activity of the extract represents the combined effect of all its components.
Table 1: Antioxidant Activity of Phenolic-Enriched Extract of Smilax glabra (PEESG) and Engeletin
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| PEESG | DPPH Radical Scavenging | Not explicitly stated, but showed dose-dependent activity | Ascorbic Acid | Not explicitly stated, but used as a positive control |
| PEESG | ABTS Radical Scavenging | Not explicitly stated, but showed dose-dependent activity | Ascorbic Acid | Not explicitly stated, but used as a positive control |
| Engeletin | ABTS Radical Scavenging | 18.13 ± 1.72 | - | - |
Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the initial free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control in methanol.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the sample or positive control solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the sample solution. d. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (or other suitable solvent for this compound)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working ABTS•+ Solution: a. Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control.
-
Assay: a. To each well of a 96-well microplate, add 10 µL of the sample or positive control solution at different concentrations. b. Add 190 µL of the working ABTS•+ solution to each well.
-
Incubation: Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% scavenging of the ABTS•+ radical.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Potential Signaling Pathways
The antioxidant effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways. Based on studies of the related compound engeletin, the Nrf2 and NF-κB pathways are likely targets.
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.
References
Unveiling the Anti-inflammatory Potential of Isoengeletin: An Experimental Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoengeletin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides a detailed overview of the experimental design for investigating the anti-inflammatory mechanisms of this compound. It includes comprehensive protocols for key in vitro and in vivo assays and summarizes quantitative data to facilitate the evaluation of its efficacy. The primary mechanism of action for this compound involves the modulation of critical inflammatory signaling pathways, namely the Toll-like receptor 4 (TLR4)-Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The following tables summarize the inhibitory effects of flavonol glycosides, including the structurally similar compound astilbin, on the production of key inflammatory mediators. This data provides a reference for the expected potency of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages by Astilbin
| Inflammatory Mediator | IC50 (µM) | Assay Method |
| Nitric Oxide (NO) | 48.3 | Griess Assay[1] |
| Tumor Necrosis Factor-α (TNF-α) | > 100 | ELISA[1] |
| Prostaglandin E2 (PGE2) | 61.4 | ELISA[1] |
Note: Data presented is for Astilbin, a structurally related flavonol glycoside, due to the limited availability of specific IC50 values for this compound in the reviewed literature.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Animal Model |
| Indomethacin (Standard) | 10 | 4 | 57.66 | Rat[2] |
| Hypothetical this compound Data | 50 | 4 | ~40-60% | Rat |
| Hypothetical this compound Data | 100 | 4 | ~60-80% | Rat |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the investigation of this compound's effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
1.1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting).
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
1.2. Cell Viability Assay (MTT Assay):
-
After treatment, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
1.4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
1.5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:
-
After a shorter incubation with LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, and p38 (typically at a 1:1000 dilution). Also probe for β-actin as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity
This protocol describes the carrageenan-induced paw edema model in rats or mice to assess the in vivo anti-inflammatory effects of this compound.
2.1. Animals:
-
Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in standard conditions with free access to food and water.
2.2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group 3-5 (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
2.3. Procedure:
-
Administer the vehicle, indomethacin, or this compound orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols: Measuring the Effects of Isoengeletin on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin, a dihydroflavonol glycoside found in plants such as Smilax glabra, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Preliminary studies on extracts containing this compound suggest its involvement in modulating key inflammatory signaling pathways. This document provides detailed application notes and protocols for researchers to investigate the effects of isolated this compound on gene expression, particularly focusing on its anti-inflammatory mechanism of action. The primary cellular model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a widely used in vitro model for studying inflammation.
Overview of this compound's Potential Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play crucial roles in regulating the expression of inflammatory mediators. By inhibiting these pathways, this compound can potentially reduce the expression of key inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be obtained from the described experiments. These values are based on typical results for similar flavonoid compounds and should be determined experimentally for this compound.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 88.7 ± 5.3 |
Table 2: this compound-Mediated Inhibition of Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells (qRT-PCR)
| Target Gene | This compound Concentration (µM) | Fold Change (vs. LPS-stimulated) |
| TNF-α | 10 | 0.65 ± 0.08 |
| 25 | 0.32 ± 0.05 | |
| 50 | 0.15 ± 0.03 | |
| IL-6 | 10 | 0.72 ± 0.09 |
| 25 | 0.41 ± 0.06 | |
| 50 | 0.20 ± 0.04 | |
| iNOS | 10 | 0.58 ± 0.07 |
| 25 | 0.25 ± 0.04 | |
| 50 | 0.11 ± 0.02 | |
| COX-2 | 10 | 0.61 ± 0.08 |
| 25 | 0.29 ± 0.05 | |
| 50 | 0.14 ± 0.03 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Cells (Western Blot)
| Protein | This compound Concentration (µM) | Relative Phosphorylation Level (vs. LPS-stimulated) |
| p-p65/p65 | 10 | 0.78 ± 0.10 |
| 25 | 0.45 ± 0.07 | |
| 50 | 0.22 ± 0.04 | |
| p-IκBα/IκBα | 10 | 0.81 ± 0.11 |
| 25 | 0.52 ± 0.08 | |
| 50 | 0.28 ± 0.05 | |
| p-p38/p38 | 10 | 0.75 ± 0.09 |
| 25 | 0.41 ± 0.06 | |
| 50 | 0.19 ± 0.03 | |
| p-JNK/JNK | 10 | 0.85 ± 0.12 |
| 25 | 0.58 ± 0.09 | |
| 50 | 0.31 ± 0.06 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for RNA/protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for qRT-PCR, 24 hours for protein analysis). Include appropriate vehicle controls.
-
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.
-
Use specific primers for the target genes (TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 min at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the total protein or loading control.
-
Visualizations
Application Notes and Protocols: Isoengeletin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoengeletin, a dihydroflavonol glycoside, is a phytochemical of growing interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Found in various plant species, such as Smilax glabra, accurate quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological research. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) based methods and its putative role in modulating key inflammatory signaling pathways.
Phytochemical Analysis of this compound
High-Performance Liquid Chromatography (HPLC) Method for Quantification
A validated HPLC method is essential for the accurate quantification of this compound. The following protocol is a representative method that can be adapted and validated for specific matrices.
Experimental Protocol: HPLC-PDA Quantification of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Syringe filters (0.45 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-20 min: 35-40% B
-
20-35 min: 40-45% B
-
35-40 min: 45-35% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (from Plant Material):
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (optional, for complex matrices):
-
Dissolve the crude extract in water.
-
Apply the solution to a macroporous resin column (e.g., D101).
-
Wash the column with water to remove polar impurities.
-
Elute the flavonoid-rich fraction with increasing concentrations of ethanol.
-
Collect the fraction containing this compound and evaporate to dryness.
-
-
Final Sample Solution:
-
Dissolve a known amount of the dried extract in methanol to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
-
Method Validation (Representative Data):
-
The analytical method should be validated according to ICH guidelines. The following table presents representative quantitative data for a validated HPLC method for this compound.
Parameter Specification Result Linearity Range 1 - 100 µg/mL Achieved Correlation Coefficient (r²) ≥ 0.999 0.9995 Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 0.15 µg/mL Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 0.50 µg/mL Precision (RSD%) Intra-day ≤ 2% 1.2% Inter-day ≤ 3% 2.5% Accuracy (Recovery) 80 - 120% 98.5 - 103.2% Note: The data presented in this table is for illustrative purposes and represents typical values for a validated HPLC method for flavonoids. Actual results may vary and must be established for each specific application and laboratory.
-
Biological Activity and Signaling Pathways
This compound is believed to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways. While direct studies on this compound are emerging, research on its close structural analog, engeletin, provides significant insights into its likely mechanisms of action. The primary pathways implicated are the Toll-like Receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Putative Inhibition of the TLR4-NF-κB Signaling Pathway by this compound
The TLR4-NF-κB pathway is a critical inflammatory signaling cascade activated by pathogen-associated molecular patterns like lipopolysaccharide (LPS). Engeletin has been shown to inhibit this pathway, and it is highly probable that this compound acts in a similar manner.[1][2][3][4][5]
Experimental Protocol: In Vitro Analysis of NF-κB Inhibition
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-p65, p65, IκBα, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit. A decrease in the p-p65/p65 ratio and an increase in IκBα levels would indicate pathway inhibition.
-
Caption: Putative inhibition of the TLR4-NF-κB pathway by this compound.
Putative Inhibition of the MAPK Signaling Pathway by this compound
The MAPK pathway, including ERK, JNK, and p38, is another crucial regulator of inflammation. Flavonoids, including engeletin, have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[6]
Experimental Protocol: In Vitro Analysis of MAPK Inhibition
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NF-κB inhibition assay.
-
-
Western Blot Analysis for MAPK Pathway Proteins:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL kit. A decrease in the ratio of phosphorylated to total ERK, JNK, and p38 would indicate pathway inhibition.
-
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Workflow for Phytochemical Analysis and Bioactivity Screening
The following workflow outlines the logical steps from plant material to the evaluation of biological activity using this compound as a standard.
Caption: Workflow from plant material to bioactivity assessment.
Conclusion
These application notes provide a framework for the use of this compound as a standard in phytochemical analysis and for investigating its potential anti-inflammatory mechanisms. The provided HPLC protocol, along with the representative validation data, offers a starting point for developing robust analytical methods. Furthermore, the detailed protocols and signaling pathway diagrams for NF-κB and MAPK inhibition, based on evidence from closely related compounds, will guide researchers in elucidating the pharmacological actions of this compound. As research in this area progresses, these protocols can be further refined and expanded.
References
- 1. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engeletin Targets Mitochondrial Dysfunction to Attenuate Oxidative Stress and Experimental Colitis in Intestinal Epithelial Cells Through AMPK/SIRT1/PGC-1α Signaling [mdpi.com]
- 4. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Isoengeletin Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of isoengeletin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
Like many flavonoids, this compound possesses a chemical structure with multiple planar rings, which contributes to its low water solubility.[1] This inherent low solubility in aqueous solutions can significantly hinder its bioavailability and therapeutic efficacy, as dissolution is often the rate-limiting step for absorption in the gastrointestinal tract.[2][3]
Q2: What are the common strategies to improve the solubility of poorly soluble flavonoids like this compound?
Several techniques can be employed to enhance the aqueous solubility of flavonoids. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its apparent water solubility.[4][5][6]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), can lead to the formation of an amorphous solid dispersion with improved dissolution rates.[7][8][9]
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanosizing) or encapsulating it within nanocarriers like liposomes or polymeric nanoparticles can enhance its solubility and bioavailability due to the increased surface area.[10][11][12]
-
pH Adjustment: Altering the pH of the solution can ionize the flavonoid, thereby increasing its solubility. However, the effectiveness of this method depends on the pKa of this compound.
-
Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility.
A logical workflow for addressing poor solubility is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Low yield of this compound-cyclodextrin inclusion complex.
Possible Cause & Solution
-
Inappropriate Molar Ratio: The stoichiometry of the drug to cyclodextrin is crucial. A phase solubility study should be performed to determine the optimal molar ratio (commonly 1:1).
-
Inefficient Complexation Method: The method of preparation significantly impacts complexation efficiency.
-
Kneading Method: While simple, it may result in lower yields. Ensure vigorous kneading for an adequate time.
-
Solvent Evaporation/Freeze-Drying: These methods generally yield higher complexation efficiency. Ensure the complete dissolution of both components in the chosen solvent before evaporation or lyophilization.[13]
-
-
Incorrect Cyclodextrin Type: Different cyclextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) have different cavity sizes and affinities. Experiment with various cyclodextrins to find the most suitable one for this compound.
Issue 2: Amorphous solid dispersion of this compound is not stable and recrystallizes over time.
Possible Cause & Solution
-
Hygroscopicity: Amorphous forms are often hygroscopic, and water absorption can act as a plasticizer, promoting recrystallization. Store the solid dispersion in a desiccator over a suitable drying agent.
-
Incompatible Carrier: The choice of polymer is critical for stabilizing the amorphous form.
-
PVP vs. PEG: PVP is often more effective at preventing crystallization than PEG due to stronger hydrogen bonding interactions with flavonoids.[8]
-
Drug-Polymer Ratio: A higher proportion of the polymer may be required to adequately disperse and stabilize the drug molecules. Experiment with different drug-to-polymer ratios.
-
-
Glass Transition Temperature (Tg): If the storage temperature is close to or above the Tg of the solid dispersion, molecular mobility increases, leading to recrystallization. Select a polymer that results in a high Tg for the solid dispersion.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.
-
Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate, typically by UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of this compound against the concentration of HP-β-CD to determine the complexation stoichiometry and stability constant.
-
-
Inclusion Complex Preparation:
-
Based on the phase solubility study, dissolve HP-β-CD and this compound in a 1:1 molar ratio in a suitable solvent (e.g., a water/ethanol mixture).
-
Stir the solution at room temperature for 24 hours.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Carrier and Solvent Selection:
-
Choose a hydrophilic carrier such as PVP K30 or PEG 6000.
-
Select a common solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).
-
-
Solid Dispersion Preparation:
-
Dissolve this compound and the carrier (e.g., PVP K30) in the selected solvent in a predetermined weight ratio (e.g., 1:2, 1:4, 1:8 drug-to-carrier).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Quantitative Data on Solubility Enhancement of Flavonoids
The following tables summarize the reported solubility enhancements for various flavonoids using different techniques. These values can serve as a reference for the expected improvements for this compound.
Table 1: Solubility Enhancement of Flavonoids using Cyclodextrins
| Flavonoid | Cyclodextrin | Method | Solubility Enhancement | Reference |
| Isoliquiritigenin | SBE-β-CD | Aqueous Solution & Freeze-Drying | ~298-fold (from 13.6 µM to 4.05 mM) | [4] |
| Taxifolin | γ-CD | Emulsion Solvent Evaporation & Freeze-Drying | ~18.5 to 19.8-fold | [13] |
Table 2: Dissolution Enhancement of Flavonoids using Solid Dispersions
| Flavonoid | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Enhancement | Reference |
| Naringenin | PVP | 1:4 (80/20 carrier/drug) | 100% release at pH 6.8 | [7][8] |
| Hesperetin | PVP | 1:4 (80/20 carrier/drug) | 100% release at pH 6.8 | [7][8] |
| Naringenin | PEG | 1:4 (80/20 carrier/drug) | 60-70% release at pH 6.8 | [7][8] |
| Hesperetin | PEG | 1:4 (80/20 carrier/drug) | 60-70% release at pH 6.8 | [7][8] |
Table 3: Solubility and Bioavailability Enhancement of Flavonoids using Nanotechnology
| Flavonoid | Nanotechnology Approach | Key Findings | Reference |
| Apigenin | Nanocrystals | 3.6-fold increase in Cmax and 3.4-fold increase in AUC | [14] |
| Genistein | Polymeric Micelles | Increased Cmax from 1.22 to 5.68 µg/mL | [14] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for developing and characterizing a solubility-enhanced formulation of this compound.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Isoengeletin stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoengeletin in cell culture. The information addresses common stability issues and offers guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is prepared in DMSO, but I observe precipitation when I add it to my cell culture medium. What is happening?
A1: This is a common issue related to the poor aqueous solubility of many flavonoids. While DMSO is an effective solvent for initial stock solutions, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. When the DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound may precipitate out of solution.
To mitigate this, consider the following:
-
Use a pre-warmed medium: Add the this compound stock solution to a medium that has been warmed to 37°C and vortex gently.
-
Increase the final DMSO concentration slightly: You can test final DMSO concentrations up to 0.5%, but be sure to include a vehicle control in your experiments to account for any effects of the solvent on your cells.
-
Utilize a stabilizing agent: Incorporating a stabilizing agent like cyclodextrin can significantly improve the solubility and stability of this compound in aqueous solutions.
Q2: I am seeing inconsistent or no biological effect of this compound in my experiments, even at concentrations reported to be effective for similar flavonoids. What could be the cause?
A2: The lack of a consistent biological effect is often due to the instability of this compound in the cell culture medium. Flavonoids are susceptible to degradation under typical cell culture conditions (37°C, neutral pH).[1][2] The degradation of this compound can lead to a decrease in its effective concentration over the course of your experiment, resulting in diminished or variable effects. It is also possible that the degradation products have different or even opposing biological activities.
Troubleshooting steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions. This can be done by incubating this compound in the medium at 37°C and measuring its concentration at different time points using HPLC.
-
Use a Stabilizer: The use of cyclodextrins has been shown to enhance the stability of structurally similar flavonoids like astilbin.[3]
-
Replenish the Medium: If using a stabilizer is not feasible, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals during your experiment to maintain a more consistent concentration.
-
Minimize Exposure to Light: Flavonoids can be light-sensitive. Prepare solutions fresh and protect them from light.
Q3: What are the key factors that affect the stability of this compound in cell culture media?
A3: Several factors can influence the stability of flavonoids like this compound in cell culture media:
-
pH: Flavonoids are generally less stable in neutral to alkaline pH conditions, which are typical for most cell culture media.[2]
-
Temperature: Incubation at 37°C can accelerate the degradation of flavonoids.[1]
-
Light: Exposure to light can cause photodegradation.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.[2]
-
Composition of the Medium: The specific components of the cell culture medium can interact with this compound and affect its stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Morphology Changes | 1. Cytotoxicity of this compound at the concentration used. 2. Formation of cytotoxic degradation products.[4] 3. High concentration of the solvent (e.g., DMSO). | 1. Perform a dose-response experiment to determine the IC50 of this compound for your cell line. Start with a low concentration (e.g., 1 µM) and increase it gradually. 2. Assess the stability of this compound in your medium. If significant degradation occurs, consider the possibility of cytotoxic byproducts and use a stabilizer. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO) and include a vehicle control. |
| Inconsistent Western Blot Results for Target Signaling Pathways | 1. Degradation of this compound leading to variable effective concentrations. 2. Timing of cell lysis after treatment is not optimal. 3. The chosen signaling pathway is not modulated by this compound in your cell model. | 1. Improve the stability of this compound using a stabilizer like β-cyclodextrin.[5] 2. Perform a time-course experiment to determine the optimal time point for observing changes in your target proteins. 3. Based on studies of the stereoisomer engeletin, consider investigating the NF-κB, AMPK/SIRT1/PGC-1α, and Nrf2 pathways.[6][7][8] |
| Difficulty in Reproducing Results | 1. Inconsistent preparation of this compound working solutions. 2. Variability in the stability of this compound between experiments. | 1. Prepare fresh working solutions of this compound for each experiment from a validated stock solution. 2. Standardize the experimental conditions, including incubation time, and consider using a stabilized this compound formulation. |
Data on Related Flavonoids
Since specific quantitative data for this compound is limited, the following tables provide data for the structurally similar and co-isolated flavonoid, astilbin, to guide experimental design.
Table 1: Cytotoxicity of Astilbin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | Not specified, but cytotoxic effects observed | [9] |
| A-549 | Lung | Not specified, but cytotoxic effects observed | [9] |
Note: This data should be used as a starting point for determining the optimal concentration of this compound for your experiments. An independent dose-response study is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids to improve their solubility and stability.[10][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of this compound. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.[12]
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the mixture for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The concentration of the complexed this compound in the filtrate can be determined using a stability-indicating HPLC-UV method (see Protocol 2).
-
This stock solution can then be further diluted in cell culture medium for your experiments.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in cell culture medium.[13][14]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
-
This compound standard
-
Cell culture medium
Procedure:
-
Mobile Phase Preparation: A common mobile phase for flavonoids is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.
-
Sample Preparation:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the cell culture medium containing this compound.
-
Precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 20 µL
-
UV detection wavelength: Scan for the optimal wavelength for this compound (likely around 290 nm, similar to astilbin).[3]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Use the standard curve to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine its stability and degradation kinetics.
-
Visualizations
Signaling Pathways Potentially Affected by this compound
Based on studies of the stereoisomer engeletin and other flavonoids, this compound may influence key inflammatory and cellular stress pathways.[6][7][8][15][16][17][18]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Stability and Activity
Caption: Workflow for this compound stability and bioactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engeletin Inhibits Inflammation and Ferroptosis and Attenuates Cardiomyocyte Injury Induced by Hypoxia-Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engeletin Targets Mitochondrial Dysfunction to Attenuate Oxidative Stress and Experimental Colitis in Intestinal Epithelial Cells Through AMPK/SIRT1/PGC-1α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Isoengeletin degradation during extraction
Welcome to the technical support center for flavonoid extraction. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the degradation of Isoengeletin during your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
This compound, like many flavonoids, is susceptible to degradation from several environmental factors that are often intensified during extraction procedures. The main causes include high temperatures, presence of oxygen, exposure to light, non-optimal pH levels, and enzymatic activity from the plant matrix itself.[1][2][3] High temperatures can accelerate oxidation and thermal degradation, while oxygen and light can cause significant oxidative and photodegradation.[2][3] Enzymes released from plant cells upon homogenization, such as polyphenol oxidases, can also actively break down this compound.[2]
Diagram: Factors Leading to this compound Degradation
Caption: Key environmental and biochemical factors that can cause this compound degradation.
Q2: Which solvents and pH conditions are optimal for stable this compound extraction?
The choice of solvent and pH is critical for both extraction efficiency and stability.
-
Solvent: A mixture of ethanol and water is commonly used for flavonoid extraction as it is effective and has low toxicity.[4] For instance, an optimized extraction of related flavonoids was achieved with 40% ethanol.[5] Using acidified solvents, such as 80% methanol, can also enhance extraction.[6]
-
pH: Flavonoids are generally more stable in acidic conditions. For example, higher yields of certain flavonoids have been reported at a pH of 2 or 3.24.[7] It is often beneficial to acidify the extraction solvent slightly. Adding a small amount of an acid like formic acid or hydrochloric acid can protect the compound from pH-related degradation.[8]
Q3: How can I minimize degradation from heat and light?
Controlling temperature and light exposure is essential.
-
Temperature: While moderate heat can improve extraction efficiency, high temperatures promote degradation.[3] For many flavonoids, temperatures between 60-80°C are optimal for traditional extraction methods.[2] However, exceeding this range can lead to significant losses.[1][3] Modern techniques like ultrasound-assisted extraction (UAE) are advantageous as they can be performed at lower temperatures (e.g., 20-70°C), preserving thermosensitive compounds.[4][9]
-
Light: To prevent photodegradation, all extraction and subsequent handling steps should be performed in the dark or using amber-colored glassware.[2] Sun-drying of plant material before extraction should be avoided as it can cause significant polyphenol loss.[2]
Q4: What is the role of antioxidants and how can I use them?
Oxygen in the air can oxidize this compound, especially when facilitated by high temperatures, light, and metal ions. Adding antioxidants to the extraction solvent can effectively prevent this.
-
Mechanism: Antioxidants like ascorbic acid or chelating agents like ethylenediaminetetraacetic acid (EDTA) protect the target compound. Ascorbic acid readily scavenges oxygen, while EDTA binds metal ions that can catalyze oxidation reactions.
-
Application: A common practice is to add a small amount of ascorbic acid (e.g., 2 mg/mL) to the extraction solvent before starting the procedure.[8]
Troubleshooting Guide
Problem: Low Yield or Absence of this compound in Final Extract
This is a common issue often pointing directly to compound degradation during the extraction process.
| Possible Cause | Recommended Solution |
| Oxidative Degradation | Purge the extraction solvent with an inert gas (e.g., nitrogen or argon) before use. Add an antioxidant like ascorbic acid (0.1-1.0% w/v) to the solvent.[8] |
| Thermal Degradation | Avoid high temperatures. Use a temperature-controlled water bath set to ≤60°C.[3] Consider alternative, low-temperature methods like Ultrasound-Assisted Extraction (UAE).[9] |
| Incorrect pH | Ensure the extraction solvent is slightly acidic (pH 3-5). Add a few drops of formic acid or acetic acid to your solvent mixture.[7] |
| Enzymatic Degradation | Blanch the fresh plant material in hot water or steam for a few minutes to denature degradative enzymes before solvent extraction.[2] |
| Photodegradation | Wrap all glassware in aluminum foil or use amber bottles. Conduct the extraction in a dark room or with minimal light exposure.[2] |
Diagram: Optimized Extraction Workflow to Prevent Degradation
Caption: A workflow incorporating key steps to protect this compound from degradation.
Problem: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The presence of unexpected peaks, often eluting near the parent compound, can indicate the formation of degradation products or isomers.[5]
-
Cause: This is typically a result of chemical transformations such as oxidation, hydrolysis, or isomerization during extraction.[5] For example, some flavonoids can isomerize via chalcone intermediates under certain pH and temperature conditions.[5][10]
-
Solution: Re-evaluate and optimize your extraction protocol. The most effective approach is to implement a multi-faceted protective strategy from the start.
Recommended Experimental Protocol
Optimized Ultrasound-Assisted Extraction (UAE) of this compound with Protective Measures
This protocol incorporates measures to mitigate the primary causes of degradation.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (200 proof, HPLC grade)
-
Deionized water
-
L-Ascorbic acid
-
Formic acid
-
Amber glassware (flasks, bottles)
-
Ultrasonic bath with temperature control
-
Rotary evaporator
2. Procedure:
-
Solvent Preparation (Acidified Antioxidant Solution):
-
Prepare a 60% (v/v) ethanol-water solution. For 100 mL, mix 60 mL of ethanol with 40 mL of deionized water.
-
Add 100 mg of L-Ascorbic acid (0.1% w/v) and dissolve completely.
-
Adjust the pH of the solution to approximately 4.0 using formic acid.
-
Prepare this solvent fresh and keep it in an amber bottle.
-
-
Extraction:
-
Weigh 5 g of the powdered plant material and place it into a 250 mL amber Erlenmeyer flask.
-
Add 100 mL of the prepared acidified antioxidant solvent (a 1:20 solid-to-liquid ratio).
-
Seal the flask and place it in an ultrasonic bath.
-
Set the bath temperature to 40°C and sonicate for 40 minutes. Ensure the flask is protected from direct light.
-
-
Filtration and Recovery:
-
Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate in an amber round-bottom flask.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation of the final product.
-
-
Storage:
-
Transfer the final concentrated extract to an amber vial, flush with nitrogen gas if possible, seal tightly, and store at -20°C until analysis.
-
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Extraction of Polyphenols from Unconventional Edible Plants: LC-MS/MS Profiling of Polyphenols, Biological Functions, Molecular Docking, and Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoengeletin Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of isoengeletin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity assays?
A1: this compound is a flavonoid, a class of natural compounds found in plants. It is investigated for its potential therapeutic properties, including anti-cancer effects. Cytotoxicity assays are employed to determine the concentration at which this compound induces cell death in cancer cell lines, a crucial step in assessing its potential as a therapeutic agent.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: For a preliminary experiment, a broad range of concentrations is recommended to determine the potency of this compound on a specific cell line. A common starting range is from 0.1 µM to 100 µM. Based on the initial results, a narrower range can be selected for subsequent, more precise IC50 determination. For engeletin, a stereoisomer of this compound, cytotoxic effects in lung cancer cell lines have been observed in the range of 3.125 µM to 100 µM.[1]
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate the cells with this compound?
A4: Incubation times can vary depending on the cell line and the specific assay. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the optimal incubation time for observing the cytotoxic effects of this compound.
Q5: Can this compound interfere with the MTT assay?
A5: Yes, flavonoids like this compound have antioxidant properties and can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability and inaccurate IC50 values. This can result in false-negative results, where the compound appears less toxic than it is. It is crucial to include a control group with this compound in cell-free medium to assess its direct effect on the MTT reagent. If significant interference is observed, alternative cytotoxicity assays such as the sulforhodamine B (SRB) assay, lactate dehydrogenase (LDH) assay, or a direct cell counting method should be considered.
Quantitative Data: Cytotoxicity of Engeletin (this compound Stereoisomer)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of engeletin, a stereoisomer of this compound, against various human lung cancer cell lines after 24 hours of treatment, as determined by MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| H1299 | Non-small cell lung cancer | ~25 |
| A549 | Non-small cell lung cancer | ~50 |
| H460 | Non-small cell lung cancer | ~50 |
| H292 | Mucoepidermoid carcinoma | >100 |
| H446 | Small cell lung cancer | >100 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no dose-response | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- this compound precipitated out of solution | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Try a different cancer cell line.- Visually inspect the wells for precipitate. If present, prepare fresh dilutions and ensure the final DMSO concentration is not causing insolubility. |
| High background in MTT assay | - Contamination of media or reagents- Direct reduction of MTT by this compound | - Use fresh, sterile reagents.- Run a control with this compound in cell-free media. If the background is high, consider an alternative cytotoxicity assay (e.g., LDH or SRB assay). |
| Unexpected increase in cell viability at high concentrations | - Interference of this compound with the assay (e.g., MTT reduction)- Compound precipitation at high concentrations | - Perform a cell-free assay to check for interference.- Visually inspect for precipitate and consider adjusting the solvent or concentration range. |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: After incubation, lyse the cells using a lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroanilide (pNA) at 405 nm.
-
Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
Technical Support Center: Enhancing Isoengeletin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Isoengeletin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: Like many polyphenolic compounds, this compound's oral bioavailability is limited by several factors.[1][2] The primary challenges include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2]
-
Extensive First-Pass Metabolism: After absorption, this compound likely undergoes significant metabolism in the intestine and liver by phase II enzymes, leading to the formation of glucuronide and sulfate conjugates that are readily excreted.[3][4]
-
Efflux by Transporters: It may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can enhance solubility and lymphatic transport, bypassing first-pass metabolism to some extent.[5][6][7]
-
Nanoparticle-Based Delivery Systems: Including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, which can protect the drug from degradation, increase its surface area for dissolution, and improve absorption.[8][9][10][11][12]
-
Solubility Enhancement Techniques: Methods like micronization to increase surface area, and complexation with molecules like cyclodextrins to improve solubility.[13][14][15][16]
Q3: Are there any existing data on the bioavailability enhancement of structurally similar compounds?
A3: Yes, a study on Isoliquiritigenin (ISL), a compound with a similar chalcone scaffold, demonstrated a significant increase in oral bioavailability using a Self-Microemulsifying Drug Delivery System (SMEDDS). The ISL-SMEDDS formulation showed a 4.71-fold enhancement in oral bioavailability compared to a free ISL solution.[5][6] This suggests that a similar approach could be highly effective for this compound.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor dissolution in the GI tract. | 1. Particle Size Reduction: Attempt micronization or nanocrystallization to increase the surface area of the this compound powder.[13][15]2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, PEG) to enhance its dissolution rate.[1][2]3. Utilize a Lipid-Based Formulation: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS) to present this compound in a solubilized form in the GI tract.[5][6] |
| Extensive first-pass metabolism. | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer this compound with known inhibitors of UGTs and SULTs (e.g., piperine) to assess the impact of metabolism. (Note: This is for research purposes and not for therapeutic use without extensive safety evaluation).[3]2. Lymphatic Targeting: Formulations like SMEDDS or lipid nanoparticles can promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[7] |
| Efflux by P-glycoprotein (P-gp). | 1. Incorporate P-gp Inhibitors: Include excipients with P-gp inhibitory activity (e.g., Tween 80, Pluronic F68) in your formulation.[3] |
Issue 2: Poor Physical Stability of this compound Formulations
| Potential Cause | Troubleshooting Steps |
| Crystallization of this compound in amorphous solid dispersions. | 1. Polymer Selection: Screen different polymers for their ability to form stable amorphous solid dispersions with this compound. Assess drug-polymer interactions using techniques like DSC and FTIR.2. Incorporate a Second Polymer: The addition of a secondary polymer can sometimes inhibit crystallization. |
| Instability of Nanoformulations (e.g., aggregation, drug leakage). | 1. Optimize Surfactant/Stabilizer Concentration: The type and concentration of the stabilizing agent are critical for the physical stability of nanoparticles. Conduct a systematic optimization study.2. Surface Modification: For polymeric nanoparticles, consider surface coating with PEG to improve stability and circulation time.[9] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for related flavonoids, which can serve as a reference for designing and evaluating this compound bioavailability enhancement studies.
Table 1: Pharmacokinetic Parameters of Isoliquiritigenin (ISL) and ISL-SMEDDS in Rats [5][6]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability |
| ISL Suspension | 150.3 ± 45.2 | 0.5 ± 0.1 | 480.6 ± 120.5 | 100% |
| ISL-SMEDDS | 780.9 ± 210.7 | 0.25 ± 0.1 | 2263.7 ± 580.4 | 471% |
Table 2: Pharmacokinetic Parameters of Engeletin in Rats Following Oral and Intravenous Administration [17]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (0-∞) (ng·h/mL) | Absolute Bioavailability |
| Oral | 25 | 110.5 ± 25.3 | 15 | 230.7 ± 50.8 | ~1.53% |
| Intravenous | 5 | - | - | 3009.6 ± 750.2 | - |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a method used for Isoliquiritigenin.[5][6]
-
Screening of Excipients:
-
Oils: Screen various oils (e.g., ethyl oleate, oleic acid, Capryol 90) for their ability to solubilize this compound. Add an excess amount of this compound to each oil, vortex, and shake at 37°C for 48 hours. Centrifuge and determine the concentration of this compound in the supernatant by HPLC.
-
Surfactants and Co-surfactants: Screen various surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., PEG 400, Transcutol P) for their miscibility with the selected oil phase.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the optimal oil, surfactant, and co-surfactant based on the screening results.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle agitation. Observe for the formation of a clear and stable microemulsion.
-
Construct the phase diagram to identify the optimal concentration ranges for the formulation.
-
-
Preparation of this compound-SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve a specific amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and stir until a homogenous solution is formed.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into two groups: a control group receiving an this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium) and a test group receiving the this compound-SMEDDS formulation.
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[18]
-
Visualizations
Caption: Experimental workflow for developing and evaluating an this compound-SMEDDS formulation.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Absorption and First-Pass Metabolism of Polyphenol Compounds in Rat and Their Transport Dynamics in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System | Semantic Scholar [semanticscholar.org]
- 7. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Food macromolecule based nanodelivery systems for enhancing the bioavailability of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Enhancing Bioavailability: Advances in Oral Isotretinoin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration of Simiao Yong'an Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for High-Purity Isoengeletin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for high-purity isoengeletin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the plant matrix may be inefficient.[1] Degradation During Extraction/Purification: this compound, like other flavonoids, can be sensitive to high temperatures, prolonged heating, and pH changes.[2][3][4] Suboptimal Chromatographic Conditions: The chosen solvent system or stationary phase may not be ideal for this compound separation. Loss During Solvent Partitioning: this compound may have partial solubility in the washing solvent, leading to loss. | Optimize Extraction: Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.[1][5][6] For instance, sonication in 40% ethanol has been used for related compounds.[7] Control Temperature and pH: Avoid excessive heat during extraction and evaporation. Work at moderate temperatures (e.g., below 60°C for concentration).[8] Buffer your solutions if pH sensitivity is suspected. Methodical Solvent System Selection: For column chromatography, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal separation conditions. For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system.[7] Evaluate Solvent Polarity: Ensure the solvent used for washing impurities does not significantly solubilize this compound. |
| Co-elution of Impurities (e.g., Engeletin, Astilbin) | Similar Polarity of Compounds: this compound and its isomers (like engeletin) or other related flavonoids often have very similar polarities, making separation challenging.[7][9] Column Overloading: Applying too much crude extract to the column can lead to poor separation. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, polyamide) may not have sufficient selectivity for the target compounds.[10] | Employ High-Resolution Techniques: High-Performance Counter-Current Chromatography (HPCCC) or High-Speed Counter-Current Chromatography (HSCCC) are particularly effective for separating compounds with similar polarities, such as diastereomers.[7][9][11] Optimize Loading: Reduce the amount of sample loaded onto the column. Experiment with Different Adsorbents: Besides silica gel, consider using polyamide resins or macroporous resins, which can offer different selectivities for flavonoids.[10][12] |
| This compound Degradation During Purification | Isomerization: Flavonoids can undergo isomerization, especially when exposed to heat or certain pH conditions.[7][13] Oxidation: Polyhydroxy flavonoids can be susceptible to oxidation. Instability on Stationary Phase: Some compounds are not stable on certain stationary phases like silica gel.[14] | Minimize Heat Exposure: Use lower temperatures for solvent evaporation and during the entire purification process.[2] Work Under Inert Atmosphere: If oxidation is suspected, consider performing purification steps under an inert gas like nitrogen. Test Compound Stability: Before scaling up, test the stability of your this compound-containing extract on a small amount of the intended stationary phase (e.g., by spotting on a TLC plate and letting it sit for several hours before developing).[14] |
| Inaccurate Purity Assessment | Inadequate Analytical Method: The HPLC method may not be optimized to separate all potential impurities. Co-eluting Impurities Under the Main Peak: A seemingly sharp peak in the chromatogram might still contain impurities. | Develop a Validated HPLC Method: Use a well-validated HPLC method for purity analysis. Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/methanol and water with a modifier like formic acid), flow rate, and detection wavelength (around 288-291 nm for flavanones).[7][8][15] Use High-Resolution Mass Spectrometry: Couple HPLC with mass spectrometry (LC-MS) to confirm the identity and purity of the peak corresponding to this compound.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating this compound from its isomers like engeletin?
A1: High-Performance Counter-Current Chromatography (HPCCC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating isomers with very similar polarities, such as this compound and engeletin.[7][9] These techniques utilize liquid-liquid partitioning, which can provide better resolution for such challenging separations compared to traditional solid-liquid chromatography.
Q2: What are the best practices for storing purified high-purity this compound?
A2: To prevent degradation, high-purity this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to minimize oxidation and isomerization.[13]
Q3: My this compound appears to be degrading on the silica gel column. What are my alternatives?
A3: If you observe degradation on a silica gel column, you have several alternatives. You can try deactivating the silica gel to reduce its acidity.[14] Alternatively, you can use other stationary phases such as polyamide resin, which is often used for flavonoid purification, or macroporous resins.[10][12] Another excellent option is to switch to a chromatographic technique that does not use a solid stationary phase, like HSCCC.
Q4: What is a typical mobile phase for HPLC analysis of this compound?
A4: A common mobile phase for the HPLC analysis of this compound and related flavonoids is a gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape and resolution.[7][8][15] For example, a gradient of methanol and 0.1% formic acid in water is a good starting point.[8]
Q5: How can I confirm the identity and structure of my purified this compound?
A5: The identity and structure of purified this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can provide the molecular weight and fragmentation pattern.[7][9] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of this compound and related flavonoids.
Table 1: Purity and Recovery of this compound and Related Flavonoids by Different Purification Methods
| Compound | Purification Method | Purity Achieved | Recovery | Reference |
| This compound | High-Performance Counter-Current Chromatography (HPCCC) | >94.5% | Not Specified | [9] |
| Isoastilbin | High-Speed Counter-Current Chromatography (HSCCC) | >94% | Not Specified | [7] |
| Total Flavonoids (from Smilax glabra) | Polyamide Resin Chromatography | 71.84% | Not Specified | [10] |
| Isoflavones | Two-stage adsorption/desorption chromatography | 92-95% | 82-97% | [16] |
Table 2: Optimized Conditions for Flavonoid Extraction
| Extraction Method | Parameter | Optimal Condition | Reference |
| Sonication | Solvent | 40% Ethanol | [7] |
| Time | 20 minutes | [7] | |
| Reflux Extraction | Ethanol Concentration | 82.00% | [2] |
| Temperature | 90.29 °C | [2] | |
| Solid-to-Liquid Ratio | 1:32.78 (g/mL) | [2] |
Experimental Protocols
1. High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol is a general guideline based on methods used for separating flavonoid isomers.[7][9]
-
Solvent System Selection: A two-phase solvent system is crucial. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water or a variation thereof. The optimal ratio needs to be determined experimentally to achieve a suitable partition coefficient (K) for this compound.
-
Preparation of Solvent System: Prepare the chosen solvent system in a separatory funnel. Shake vigorously and allow the two phases to separate completely. The upper and lower phases will be used as the stationary and mobile phases, respectively (this can be reversed depending on the setup).
-
Sample Preparation: Dissolve the crude or pre-purified extract containing this compound in a small volume of the biphasic solvent system.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Set the desired revolution speed.
-
Pump the mobile phase into the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium (mobile phase elutes from the outlet), inject the prepared sample.
-
Continuously pump the mobile phase and collect fractions at the outlet.
-
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing high-purity this compound.
-
Purification and Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and confirm the purity and identity of the isolated this compound using HPLC, LC-MS, and NMR.
2. Polyamide Column Chromatography for Flavonoid Purification
This protocol is a general method for the separation of total flavonoids.[10]
-
Column Packing: Prepare a slurry of polyamide resin in water or a suitable solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Wash the column with a sufficient volume of water to remove highly polar impurities.
-
Elute the flavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 50%, 95% ethanol).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of flavonoids using TLC or HPLC.
-
Further Purification: Fractions containing this compound may require further purification steps, such as preparative HPLC or recrystallization, to achieve high purity.
Visualizations
Caption: General workflow for the purification of high-purity this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Separation and purification of total flavonoids in Smilax glabra by polyamide resins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Purification [chem.rochester.edu]
- 15. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Isoengeletin Derivatives
Welcome to the technical support center for the synthesis of Isoengeletin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Problem 1: Low Yield in Dihydrokaempferol (Aglycone) Synthesis
Question: My synthesis of dihydrokaempferol via the Algar-Flynn-Oyamada (AFO) reaction of a 2'-hydroxychalcone precursor is resulting in a low yield of the desired flavanonol. What are the potential causes and solutions?
Answer:
Low yields in the AFO reaction are a common issue. Consider the following troubleshooting steps:
-
Reaction Conditions: The reaction is highly sensitive to pH and temperature. Ensure the alkaline conditions are appropriate (typically using aqueous NaOH or KOH) and the temperature is controlled. Overly harsh conditions can lead to degradation of the chalcone or the product.
-
Oxidant: Hydrogen peroxide is the typical oxidant. Its concentration and the rate of addition are critical. Slow, dropwise addition is recommended to prevent side reactions and decomposition.
-
Purity of Starting Chalcone: Impurities in the 2'-hydroxychalcone precursor can interfere with the reaction. Ensure the chalcone is purified (e.g., by recrystallization or column chromatography) before proceeding.
-
Side Reactions: The AFO reaction can sometimes yield aurones as byproducts. The choice of solvent and the specific base can influence the product distribution.
Experimental Protocol: Synthesis of Dihydrokaempferol (Aromadendrin)
-
Dissolve the 2'-hydroxy-4,4',6'-trimethoxychalcone precursor in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., 2M NaOH) and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the low temperature and stirring vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Non-selective Protection of Dihydrokaempferol Hydroxyl Groups
Question: I am attempting to protect the hydroxyl groups of dihydrokaempferol to selectively glycosylate the 3-OH position, but I am getting a mixture of protected products. How can I improve the regioselectivity?
Answer:
Achieving regioselective protection of the hydroxyl groups in flavonoids is a significant challenge due to their similar reactivity. The general reactivity order is 7-OH > 4'-OH > 3-OH > 5-OH.[1] To favor protection of other hydroxyls over the 3-OH for subsequent glycosylation, consider these strategies:
-
Choice of Protecting Groups:
-
Benzyl (Bn) Ethers: Benzyl groups are commonly used and can be introduced using benzyl bromide and a base (e.g., K2CO3). The 7-OH and 4'-OH are typically more reactive.
-
Silyl Ethers: Bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can offer better selectivity.
-
Acetals (e.g., for diols): If protecting adjacent hydroxyls is an option in your derivative, acetal formation can be highly selective.
-
-
Stoichiometry and Reaction Conditions:
-
Carefully control the stoichiometry of the protecting group reagent. Using a slight excess might lead to over-protection.
-
Lowering the reaction temperature can sometimes enhance selectivity.
-
-
Orthogonal Protection Strategy: Employ protecting groups that can be removed under different conditions.[2] For example, using a combination of benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride ions) allows for sequential deprotection.
Table 1: Common Protecting Groups for Flavonoid Hydroxyls
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., K2CO3) | H2, Pd/C |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Acetyl | Ac | Acetic anhydride, Pyridine | Mild base (e.g., K2CO3 in MeOH) |
| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl in MeOH) |
Problem 3: Inefficient Glycosylation or Incorrect Stereochemistry
Question: My glycosylation of the protected dihydrokaempferol with a rhamnosyl donor is inefficient, or I am observing the formation of the wrong anomer (e.g., β-linkage instead of the desired α-linkage for this compound). What adjustments can I make?
Answer:
The outcome of a glycosylation reaction is highly dependent on several factors:
-
Glycosyl Donor: The choice of the activated sugar is crucial. Common donors include glycosyl halides (bromides or fluorides), trichloroacetimidates, and thioglycosides. Trichloroacetimidates are often preferred for their stability and reactivity.
-
Promoter/Catalyst: The promoter activates the glycosyl donor. Common choices include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), or boron trifluoride etherate (BF3·OEt2). The combination of donor and promoter influences the stereochemical outcome.
-
Solvent: The solvent can play a significant role in the stereoselectivity through the "neighboring group participation" effect, especially if there is a participating group (like an acetyl group) at the C2-position of the sugar. Non-participating solvents like dichloromethane (DCM) or diethyl ether are often used.
-
Temperature: Glycosylation reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity.
Experimental Protocol: Regioselective Glycosylation
-
Dissolve the protected dihydrokaempferol acceptor in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add molecular sieves (4 Å) to ensure anhydrous conditions.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve the protected rhamnosyl trichloroacetimidate donor in anhydrous DCM.
-
Slowly add the donor solution to the acceptor solution.
-
Add the promoter (e.g., TMSOTf) dropwise.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Quench the reaction with a base (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature, filter, and concentrate.
-
Purify the product by flash column chromatography.
Problem 4: Cleavage of Glycosidic Bond During Deprotection
Question: When removing the protecting groups from my glycosylated flavonoid, I am also cleaving the newly formed rhamnoside linkage. How can I achieve selective deprotection?
Answer:
This is a classic challenge that highlights the importance of an orthogonal protecting group strategy. The glycosidic bond is an acetal and is susceptible to cleavage under acidic conditions.
-
Hydrogenolysis: If you have used benzyl (Bn) protecting groups for the hydroxyls, these can be removed by catalytic hydrogenolysis (H2 gas with a Palladium catalyst, such as Pd/C). These conditions are generally mild and do not affect the glycosidic bond.
-
Base-labile Protecting Groups: If you used acyl protecting groups (e.g., acetyl, benzoyl) on the sugar and the flavonoid, these can be removed with a mild base (e.g., sodium methoxide in methanol, Zemplén deacetylation), which will not cleave the glycosidic bond.
-
Fluoride-mediated Deprotection: Silyl ethers can be removed using a fluoride source like TBAF, which is a mild method that is compatible with glycosidic bonds.
Deprotection Strategy Flowchart
References
Minimizing batch-to-batch variability of Isoengeletin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Isoengeletin extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound, providing step-by-step solutions to ensure consistent and reliable results.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| ISO-EXT-001 | Low Yield of this compound | 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction.3. Suboptimal extraction solvent.4. Inefficient partitioning. | 1. Optimize Extraction Time & Temperature: Increase extraction time in increments of 30 minutes or temperature by 5°C (not exceeding 60°C) and monitor yield.2. Use Fresh Plant Material: Ensure the Smilax glabra rhizome is properly dried and stored to prevent degradation of active compounds.3. Solvent Polarity: Experiment with slightly different ethanol concentrations (e.g., 65% or 75%) to ensure optimal solubility of this compound.4. pH Adjustment: Adjust the pH of the aqueous solution before partitioning to optimize the transfer of this compound into the ethyl acetate phase. |
| ISO-EXT-002 | High Impurity Profile in Final Extract | 1. Inefficient removal of chlorophyll and other pigments.2. Co-extraction of compounds with similar polarity.3. Incomplete solvent removal.4. Contamination from equipment. | 1. Charcoal Treatment: Add activated charcoal to the crude extract and stir for 30 minutes before filtration to remove pigments.2. Optimize Chromatography: Adjust the gradient elution in the column chromatography step for better separation of this compound from other flavonoids.3. Thorough Drying: Ensure complete removal of solvents under reduced pressure.4. Equipment Cleaning: Thoroughly clean all glassware and equipment with appropriate solvents before use. |
| ISO-ANA-001 | Inconsistent HPLC Quantification | 1. Standard solution degradation.2. Inconsistent sample preparation.3. HPLC system variability (e.g., column degradation, pump issues).4. Mobile phase inconsistency. | 1. Fresh Standards: Prepare fresh this compound standard solutions for each analysis.2. Standardized Dilution: Use calibrated pipettes and follow a strict dilution protocol for all samples.3. System Suitability Tests: Run system suitability tests before each batch of samples to ensure the HPLC system is performing optimally.4. Fresh Mobile Phase: Prepare fresh mobile phase for each day of analysis and ensure proper degassing. |
| ISO-VAR-001 | Significant Batch-to-Batch Variability in Bioactivity | 1. Inconsistent raw material quality.2. Variations in extraction protocol execution.3. Differences in storage conditions of extracts. | 1. Raw Material Qualification: Source Smilax glabra from a single, reputable supplier and perform quality control checks on each batch.2. Strict Protocol Adherence: Ensure all personnel are trained on and strictly follow the standardized extraction protocol.3. Controlled Storage: Store all extracts at a consistent, low temperature (e.g., -20°C) in airtight, light-protected containers. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent batches of this compound extract.
Frequently Asked Questions (FAQs)
1. What is the primary source of this compound for extraction?
This compound is a flavonoid commonly extracted from the rhizome of Smilax glabra Roxb., a plant used in traditional medicine.[1]
2. What are the main factors contributing to batch-to-batch variability in this compound extracts?
The primary factors include the quality and consistency of the raw plant material (influenced by harvest time, growing conditions, and storage), variations in the extraction process (such as solvent concentration, temperature, and duration), and the efficiency of the purification steps.[2][3]
3. Which solvent system is recommended for the initial extraction of this compound from Smilax glabra?
An aqueous ethanol solution, typically around 70%, is effective for the initial extraction of a phenolic-enriched extract containing this compound from the dried and powdered rhizome of Smilax glabra.[3]
4. How can I remove chlorophyll and other pigments from my crude extract?
Treating the crude extract with activated charcoal can be an effective method for removing pigments like chlorophyll. Alternatively, a liquid-liquid partitioning step with a nonpolar solvent like hexane can help remove some of these impurities.
5. What analytical technique is most suitable for quantifying this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for the quantification of this compound.[4][5] A C18 column is typically used with a mobile phase consisting of an acidified water-acetonitrile or water-methanol gradient.[5][6]
6. How should I store my this compound extracts to ensure stability?
For long-term stability, extracts should be stored at low temperatures (-20°C is recommended) in airtight containers that protect the contents from light and moisture to prevent degradation of the flavonoid compounds.
Experimental Protocols
Standardized Extraction Protocol for this compound-Enriched Extract
This protocol is designed to produce a phenolic-enriched extract from Smilax glabra containing this compound.
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Smilax glabra.
-
Grind the rhizomes into a fine powder (approximately 40-60 mesh).
-
Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.
-
-
Ultrasonic-Assisted Extraction:
-
Weigh 100 g of the dried Smilax glabra powder and place it in a suitable flask.
-
Add 2 L of 70% ethanol.
-
Perform ultrasonic-assisted extraction at a frequency of 30-40 kHz for 60 minutes at a constant temperature of 45-50°C.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh 70% ethanol.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal and Partitioning:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until no ethanol remains.
-
Resuspend the resulting aqueous extract in 500 mL of distilled water.
-
Perform liquid-liquid partitioning by extracting the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude this compound-enriched extract.
-
Isolation of this compound using Column Chromatography
This protocol outlines a representative method for the isolation of this compound from the crude extract.
-
Column Preparation:
-
Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a mixture of chloroform and methanol) as the slurry.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Gradient Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., methanol).
-
A typical gradient might be:
-
100% Chloroform
-
99:1 Chloroform:Methanol
-
98:2 Chloroform:Methanol
-
...and so on, up to 90:10 Chloroform:Methanol.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to an this compound standard.
-
-
Final Purification:
-
Concentrate the combined pure fractions under reduced pressure to obtain isolated this compound.
-
The purity can be further enhanced by recrystallization or by using preparative HPLC.[7]
-
HPLC Quantification of this compound
This method provides a framework for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 35-40% B
-
20-35 min: 40-45% B
-
35-40 min: 45-35% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 291 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.
Signaling Pathway
This compound, like many flavonoids, is known to exhibit anti-inflammatory properties.[3][8] One of the key mechanisms for this is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central mediator of the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Flavonoids: Unpacking the Antioxidant Prowess of Isoengeletin and Quercetin
For researchers and drug development professionals, the quest for potent natural antioxidants is a continuous journey. Among the vast array of flavonoids, Quercetin has long been a benchmark for its robust antioxidant and anti-inflammatory properties. However, emerging research on other flavonoids, such as Isoengeletin, necessitates a detailed comparison to understand their relative potential. This guide provides an objective, data-driven comparison of the antioxidant activities of this compound and Quercetin, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the comparative antioxidant activities of this compound and Quercetin. While Quercetin is a well-established antioxidant with extensive research backing its efficacy, data on this compound is more limited. Available studies on compounds structurally similar to this compound, such as Engeletin, suggest that its antioxidant capacity, while present, may be less potent than that of Quercetin. This difference is likely attributable to structural variations, particularly the hydroxylation pattern on the B-ring of the flavonoid structure. Quercetin's antioxidant effects are mediated through direct radical scavenging and modulation of key signaling pathways like the Nrf2 pathway. While the precise signaling mechanisms of this compound are less understood, related compounds have been shown to influence pathways such as the Keap1/Nrf2 system.
Quantitative Antioxidant Activity: A Comparative Analysis
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Quercetin | DPPH Radical Scavenging | 1.8 - 2.6 | 5.9 - 8.6 | [1] |
| ABTS Radical Scavenging | ~1.89 | ~6.26 | ||
| Engeletin | DPPH Radical Scavenging | No obvious activity | - | [2] |
| ABTS Radical Scavenging | 18.13 ± 1.72 | ~41.7 | [2] | |
| Quercetin | Cellular Antioxidant Activity (CAA) | - | EC50 = 23.66 µM (HepG2 cells) | [3] |
Note: The data for Engeletin is used as a proxy for this compound due to the lack of direct comparative studies. Engeletin and this compound are stereoisomers, and their antioxidant activities are expected to be similar. The IC50 values for Quercetin are sourced from multiple studies and represent a typical range.
Mechanistic Insights: Signaling Pathways in Antioxidant Defense
The antioxidant effects of flavonoids extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.
Quercetin: A Potent Activator of the Nrf2 Pathway
Quercetin is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
This compound: Investigating the Antioxidant Signaling Cascade
The specific signaling pathways modulated by this compound are not as extensively studied as those of Quercetin. However, research on the structurally similar compound, Engeletin, provides some insights. Studies have shown that Engeletin can attenuate oxidative stress and neuroinflammation by regulating the Keap1/Nrf2 pathway[4]. It is plausible that this compound exerts its antioxidant effects through a similar mechanism, involving the activation of Nrf2 and the subsequent upregulation of antioxidant enzymes. Further research is required to fully elucidate the specific molecular targets and signaling cascades involved in this compound's antioxidant activity.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key antioxidant assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Protocol:
-
Prepare stock solutions of this compound and Quercetin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well microplate, add a fixed volume of the sample solution at various concentrations to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Workflow:
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample solution at various concentrations to a fixed volume of the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Workflow:
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the sample solution to a fixed volume of the FRAP reagent.
-
After a set incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
Conclusion
Based on the available evidence, Quercetin demonstrates superior in vitro antioxidant activity compared to this compound's structurally similar counterpart, Engeletin. This is likely due to the presence of a catechol group (3',4'-dihydroxy) on the B-ring of Quercetin, a structural feature known to be crucial for potent radical scavenging. While this compound possesses antioxidant properties, its efficacy appears to be lower in direct radical scavenging assays.
The activation of the Nrf2 signaling pathway is a key mechanism underlying the antioxidant and cytoprotective effects of Quercetin. While the direct impact of this compound on this pathway requires more dedicated research, preliminary evidence from related compounds suggests a potential role in modulating Keap1/Nrf2 signaling.
For researchers in drug development, Quercetin remains a strong candidate for applications requiring potent antioxidant activity. However, this compound and its derivatives warrant further investigation, particularly in understanding their bioavailability, metabolism, and specific molecular targets, which may reveal unique therapeutic advantages. Direct, head-to-head comparative studies are crucial to fully elucidate the relative antioxidant potential of these two flavonoids and guide future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engeletin Attenuates Aβ1-42-Induced Oxidative Stress and Neuroinflammation by Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoengeletin in Anti-Cancer Research: A Comparative Guide to Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to a significant focus on natural compounds, with flavonoids emerging as a promising class of molecules. Among these, isoengeletin, a biflavonoid found in plants like Ginkgo biloba, has demonstrated notable anti-cancer properties. This guide provides a comparative analysis of this compound against other well-studied flavonoids—quercetin, kaempferol, apigenin, and luteolin—in the context of anti-cancer research, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected flavonoids across various cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Table 1: IC50 Values of this compound (Isoginkgetin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MM.1S | Multiple Myeloma | ~3 | 72 | [1] |
| OPM2 | Multiple Myeloma | ~3 | 72 | [1] |
| 8266 | Multiple Myeloma | ~3 | 72 | [1] |
| H929 | Multiple Myeloma | ~3 | 72 | [1] |
| JJN3 | Multiple Myeloma | ~3 | 72 | [1] |
| U226 | Multiple Myeloma | ~3 | 72 | [1] |
| U87MG | Glioblastoma | 24.75 ± 13.7 | 24 | [2][3] |
| U87MG | Glioblastoma | 10.69 ± 3.63 | 72 | [2][3] |
| HepG2 | Hepatocellular Carcinoma | 21.54 | 48 | [4] |
| Huh7 | Hepatocellular Carcinoma | Not specified | 48 | [4] |
Table 2: Comparative IC50 Values of Selected Flavonoids in Various Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Quercetin | A549 | Lung Cancer | 8.65 | 24 |
| A549 | Lung Cancer | 5.14 | 72 | |
| MCF-7 | Breast Cancer | 37 | 24 | |
| MDA-MB-231 | Breast Cancer | >100 | 24 | |
| Kaempferol | MDA-MB-231 | Breast Cancer | 43 | 72 |
| BT474 | Breast Cancer | >100 | Not specified | |
| A549 | Lung Cancer | 87.3 | 72 | |
| H460 | Lung Cancer | 43.7 | 72 | |
| Apigenin | Caki-1 | Renal Cell Carcinoma | 27.02 | 24 |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | |
| HL-60 | Leukemia | 30 | 24 | |
| Luteolin | NCI-ADR/RES | Ovarian Cancer | ~45 | 24 |
| MCF-7/MitoR | Breast Cancer | ~45 | 24 | |
| EC1 | Esophageal Squamous Carcinoma | 20-60 | Not specified | |
| KYSE450 | Esophageal Squamous Carcinoma | 20-60 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for key experiments cited in the anti-cancer studies of these flavonoids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, quercetin) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the flavonoid.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: After treatment with the flavonoid, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these flavonoids are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound (Isoginkgetin)
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms. In oral squamous cell carcinoma, it activates the JNK signaling pathway, leading to the activation of caspases. It has also been identified as a proteasome inhibitor, which can lead to the accumulation of ubiquitinated proteins, ER stress, and subsequent apoptosis in cancer cells, including multiple myeloma. Furthermore, it can impair NF-κB signaling, a key pathway in cancer cell survival and proliferation.
References
- 1. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Activity of Isoengeletin: A Comparative Guide
For researchers and professionals in drug development, validating the in vivo efficacy of novel anti-inflammatory compounds is a critical step. This guide provides a comparative overview of the anti-inflammatory activity of Isoengeletin, a flavonoid with demonstrated therapeutic potential. Due to the limited availability of direct in vivo comparative studies on this compound, this guide utilizes data on its closely related analogue, Engeletin, as a proxy. The performance of Engeletin is compared with the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, based on data from relevant in vivo models.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of Engeletin, Dexamethasone, and Indomethacin have been evaluated in various in vivo models. The following tables summarize the key quantitative data from studies on lipopolysaccharide (LPS)-induced inflammation and carrageenan-induced paw edema, two standard models for assessing anti-inflammatory activity.
Table 1: In Vivo Anti-Inflammatory Activity of Engeletin in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in BALF | IL-1β (pg/mL) in BALF |
| Control | - | Undetectable | Undetectable | Undetectable |
| LPS | 10 mg/kg | ~450 | ~3500 | ~600 |
| Engeletin + LPS | 50 mg/kg | ~200 | ~1500 | ~300 |
| Engeletin + LPS | 100 mg/kg | ~150 | ~1000 | ~200 |
BALF: Bronchoalveolar Lavage Fluid. Data is extrapolated from graphical representations in the cited literature and presented as approximate values to show the trend of effect.
Table 2: In Vivo Anti-Inflammatory Activity of Dexamethasone in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Carrageenan) | - | 0 |
| Dexamethasone | 0.5 | ~50 |
| Dexamethasone | 1 | ~70 |
Data is synthesized from typical results reported in the cited literature for this standard model.
Table 3: In Vivo Anti-Inflammatory Activity of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Carrageenan) | - | 0 |
| Indomethacin | 5 | ~45 |
| Indomethacin | 10 | ~60 |
Data is synthesized from typical results reported in the cited literature for this standard model.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and its analogues are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response. The following diagrams illustrate the targeted pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the in vivo inflammation models discussed.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to assess the anti-inflammatory effects of compounds on systemic and pulmonary inflammation.
1. Animals: Male C57BL/6 mice (8-10 weeks old) are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
3. Grouping and Dosing:
-
Control Group: Receives vehicle (e.g., saline or 1% DMSO in saline).
-
LPS Group: Receives vehicle followed by LPS administration.
-
This compound Treatment Group(s): Receive different doses of this compound (e.g., 50, 100 mg/kg) dissolved in the vehicle, typically administered intraperitoneally (i.p.) 1 hour before LPS challenge.
4. Induction of Inflammation: Mice are anesthetized, and a non-lethal dose of LPS (e.g., 10 mg/kg) in sterile saline is administered via intratracheal or intraperitoneal injection.
5. Sample Collection: At a predetermined time point after LPS administration (e.g., 6, 12, or 24 hours), mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF for cell counting and cytokine analysis.
-
Lung Tissue: Lungs are harvested for histopathological examination and measurement of myeloperoxidase (MPO) activity.
-
Serum: Blood is collected via cardiac puncture to obtain serum for cytokine analysis.
6. Analysis:
-
Cytokine Levels: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in BALF and serum are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
MPO Activity: MPO activity in lung tissue homogenates is measured as an indicator of neutrophil infiltration.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation, particularly for screening non-steroidal anti-inflammatory drugs (NSAIDs).
1. Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used. They are housed under standard laboratory conditions.
2. Acclimatization: Rats are acclimatized for at least one week prior to the experiment.
3. Grouping and Dosing:
-
Control Group: Receives only the vehicle.
-
Carrageenan Group: Receives vehicle followed by carrageenan injection.
-
Drug Treatment Groups: Receive the test compound (this compound) or standard drugs (Dexamethasone, Indomethacin) at various doses, typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
4. Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
5. Induction of Edema: A 1% w/v solution of λ-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw (typically 0.1 mL).
6. Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.
7. Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema by the drug treatment is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Conclusion
The available in vivo data on Engeletin, a close analogue of this compound, demonstrates significant anti-inflammatory activity, primarily through the downregulation of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways. While direct comparative data with standard drugs like Dexamethasone and Indomethacin is limited, the evidence suggests that this compound holds promise as a potent anti-inflammatory agent. Further head-to-head in vivo studies using standardized models are warranted to fully elucidate its therapeutic potential and establish a clear comparative efficacy profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
A Comparative Guide to the Quantification of Isoengeletin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of Isoengeletin, a flavonoid with significant therapeutic potential. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), along with a discussion of UV-Visible (UV-Vis) Spectrophotometry.
Data Presentation: A Comparative Analysis
The selection of a quantification method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for HPLC-UV and UPLC-MS methods tailored for the analysis of this compound and similar flavonoids.
Table 1: Performance Characteristics of HPLC-UV for Flavonoid Quantification
| Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.07 - 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.22 - 0.30 µg/mL |
| Precision (RSD %) | < 5.5% |
| Accuracy (Recovery %) | 96.67 - 103.60% |
Note: Data is representative of validated methods for flavonoid isomers and may be comparable for this compound.[1]
Table 2: Performance Characteristics of UPLC-MS for this compound Quantification
| Parameter | Performance |
| Linearity (r²) | ≥ 0.9996 |
| Precision (RSD %) | < 2.00% |
| Stability (24h, RSD %) | < 2.00% |
| Accuracy (Recovery %) | 97.60 - 106.40% |
Note: This data is based on a UPLC method for the simultaneous determination of eight components in Smilax glabra, including this compound.[2]
Mandatory Visualizations
To better illustrate the processes involved in the quantification of this compound, the following diagrams have been created.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Interrelation of key analytical method validation parameters.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and UPLC-MS. A general protocol for UV-Vis spectrophotometry is also provided for comparative context.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in extracts where the compound is present in sufficient concentration and isomeric separation is critical.
-
Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., Smilax glabra).
-
Extract with a suitable solvent such as methanol or 70% ethanol using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.[3]
-
Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized to achieve separation from other components. A starting condition of 10-20% B, increasing to 40-50% B over 20-30 minutes is a common starting point.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-40 °C.[1]
-
Detection Wavelength: Flavonoids like this compound typically exhibit two major absorbance bands. Detection is often carried out around 280 nm or 350 nm. A PDA detector allows for the selection of the optimal wavelength and spectral confirmation.[4]
-
Quantification: A calibration curve is constructed by injecting known concentrations of an this compound standard.
-
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low-concentration this compound in complex matrices and for metabolic studies.
-
Sample Preparation:
-
Sample extraction is similar to the HPLC-UV method.
-
The final extract is diluted with the initial mobile phase. For plasma or other biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary.
-
-
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, TQ).
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is used for fast and efficient separation.
-
Mobile Phase: Similar to HPLC, a gradient of (A) 0.1% formic acid in water and (B) acetonitrile or methanol is used. A typical gradient might be: 0-1.5 min, 5-14% B; 1.5-6.0 min, 14-16% B; 6.0-20.0 min, 16-20% B.[5]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.[6]
-
Scan Range: m/z 100-1000.[5]
-
MS/MS Analysis: For quantification, Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole instrument, which provides high selectivity and sensitivity. The precursor ion for this compound ([M-H]⁻) would be selected, and a specific product ion would be monitored.
-
-
Quantification: An external calibration curve with an this compound standard is used. An internal standard may be employed to correct for matrix effects and variations in instrument response.
-
UV-Visible Spectrophotometry
While UV-Vis spectrophotometry is a simple and cost-effective technique, it generally lacks the specificity for the direct quantification of this compound in a mixed sample of flavonoids. It is more commonly used for the determination of total flavonoid content.
-
Principle: This method is often based on the formation of a colored complex between the flavonoids and a reagent, typically aluminum chloride (AlCl₃). The absorbance of this complex is then measured at a specific wavelength.
-
General Protocol for Total Flavonoids:
-
An aliquot of the plant extract is mixed with a solution of AlCl₃ in a suitable solvent (e.g., methanol).
-
After an incubation period, the absorbance is measured at the wavelength of maximum absorbance (around 415-440 nm).
-
The total flavonoid content is calculated using a calibration curve of a standard flavonoid, such as quercetin or rutin, and is expressed as quercetin or rutin equivalents.
-
-
Limitations for this compound Quantification:
-
Lack of Specificity: This method measures the total flavonoid content and cannot differentiate this compound from other structurally similar flavonoids that are often present in the same extract.
-
Matrix Interference: Other phenolic compounds and plant pigments can interfere with the measurement.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Content determination and chemometric analysis of 8 components in <italic style="font-style: italic">Smilax glabra</italic> [journal.china-pharmacy.com]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Isoengeletin and Allopurinol in the Management of Hyperuricemia and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the naturally occurring flavonoid, Isoengeletin, and the standard-of-care drug, Allopurinol. The focus is on their respective mechanisms of action, efficacy in inhibiting xanthine oxidase, and their anti-inflammatory properties, supported by available experimental data. This objective analysis aims to inform preclinical and clinical research in the development of novel therapeutics for conditions such as hyperuricemia, gout, and other inflammatory disorders.
Mechanism of Action and Performance Data
Allopurinol is a cornerstone in the management of hyperuricemia, acting as a potent inhibitor of xanthine oxidase, the terminal enzyme in purine metabolism responsible for the production of uric acid. Beyond its urate-lowering effects, Allopurinol exhibits anti-inflammatory properties by reducing the generation of reactive oxygen species (ROS) and modulating the NLRP3 inflammasome pathway.
This compound, a flavonoid found in plants of the Smilax genus, is emerging as a compound of interest with potential anti-hyperuricemic and anti-inflammatory activities. While direct quantitative data for this compound is limited, studies on closely related compounds and extracts containing this compound suggest a similar, multi-faceted mechanism of action.
The following table summarizes the available quantitative data for Allopurinol and related flavonoid compounds to provide a comparative overview.
| Parameter | This compound | Engeletin | Allopurinol | Reference Compound |
| Xanthine Oxidase Inhibition (IC50) | Data Not Available | Data Not Available | 0.11 - 50 µM | |
| Anti-inflammatory Activity | ||||
| PGE2 Release Inhibition (IC50) | Data Not Available | 33.1 µM | Data Not Available | |
| NO Production Inhibition | No Effect | No Effect | Data Not Available | |
| IL-1β Production Inhibition | Potential Inhibition | Data Not Available | Data Not Available | Astilbin (related flavonoid) shows inhibition |
| IL-6 Production Inhibition | Potential Inhibition | Data Not Available | Data Not Available | |
| TNF-α Production Inhibition | Potential Inhibition | Data Not Available | Data Not Available |
Signaling Pathways
The anti-inflammatory effects of both Allopurinol and flavonoids like this compound are mediated through complex signaling pathways. Below are graphical representations of the known pathways.
Caption: Allopurinol's anti-inflammatory mechanism of action.
Caption: Postulated anti-inflammatory pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (this compound or Allopurinol)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding xanthine oxidase to the mixture.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effects of a compound by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or Allopurinol)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting (antibodies against NF-κB, IκBα, etc.)
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Measure the concentration of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total NF-κB p65, IκBα).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Replicating Published Findings on the Neuroprotective Effects of Engeletin and its Isomers
A Comparative Guide for Researchers
The neuroprotective potential of flavonoid compounds has garnered significant interest in the scientific community. This guide focuses on replicating and comparing published findings on the neuroprotective effects of Engeletin and its related isomer, Astilbin. While the specific term "Isoengeletin" does not yield distinct research in this context, it is chemically related to Engeletin and Astilbin, which have been studied for their roles in mitigating neuronal damage. This document provides a comprehensive overview of their mechanisms, supported by experimental data and detailed protocols to aid researchers in their replication efforts.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies on Engeletin and Astilbin, offering a clear comparison of their efficacy in various models of neurological damage.
Table 1: In Vivo Neuroprotective Effects of Engeletin in a Rat Model of Cerebral Ischemia/Reperfusion Injury [1][2][3]
| Treatment Group | Dose | Infarct Volume Reduction (%) | Neurological Score Improvement | Cerebral Blood Flow Increase |
| Engeletin | 10 mg/kg | Significant | Improved | Significant |
| Engeletin | 20 mg/kg | More Significant | More Improved | More Significant |
| Engeletin | 40 mg/kg | Most Significant | Most Improved | Most Significant |
Table 2: In Vitro Effects of Engeletin on Human Umbilical Vein Endothelial Cells (HUVECs) in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model [1][2][3]
| Treatment Group | Concentration | Enhancement of Tube Formation | Enhancement of Cell Migration | Increased VEGF Expression |
| Engeletin | 100 nM | Significant | Significant | Significant |
| Engeletin | 200 nM | More Significant | More Significant | More Significant |
| Engeletin | 400 nM | Most Significant | Most Significant | Most Significant |
Table 3: Neuroprotective Effects of Astilbin in a Mouse Model of Parkinson's Disease (MPTP-induced) [4][5][6]
| Treatment Group | Dose | Protection of Dopaminergic Neurons | Reduction in Microglia Activation | Reduction in Astrocyte Activation | Suppression of α-synuclein Overexpression |
| Astilbin | Not Specified | Significant | Significant | Significant | Significant |
Table 4: Effects of Astilbin on Oxidative Stress Markers in the Striatum of MPTP-Treated Mice [5]
| Treatment Group | Effect on Total Superoxide Dismutase (SOD) Activity | Effect on Glutathione (GSH) Activity |
| Astilbin | Prevented MPTP-induced reduction | Prevented MPTP-induced reduction |
Table 5: Neuroprotective Effects of Astilbin in a Rat Model of Cerebral Ischemia/Reperfusion Injury [7]
| Treatment Group | Effect on Cell Viability (in vitro, OGD) | Effect on LDH Release (in vitro, OGD) | Effect on Cerebral Infarction Volume (in vivo) |
| Astilbin | Significantly enhanced | Decreased | Significantly reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the studies on Engeletin and Astilbin.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Cerebral Ischemia/Reperfusion[1][2][3][7]
-
Animal Model: Male Sprague-Dawley or Wistar rats (specific strain and weight should be consistent).
-
Anesthesia: Intraperitoneal injection of an appropriate anesthetic (e.g., chloral hydrate or a ketamine/xylazine cocktail).
-
Occlusion Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The length of insertion is critical and depends on the animal's weight.
-
The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: The monofilament is withdrawn to allow blood flow to resume.
-
Drug Administration: Engeletin or Astilbin is administered (e.g., intraperitoneally or orally) at specified doses and time points relative to the ischemic insult.
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated at specific time points post-reperfusion using a standardized scoring system (e.g., Zea-Longa score).
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Cerebral Blood Flow: Monitored using techniques like laser Doppler flowmetry.
-
Immunohistochemistry and Western Blot: To analyze the expression of relevant proteins in brain tissue.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture[1][2][3][7]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or neuronal cell lines (e.g., PC12, SH-SY5Y).
-
OGD Procedure:
-
Cells are washed with glucose-free medium (e.g., DMEM).
-
The medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 4-6 hours).
-
-
Reoxygenation: The glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).
-
Drug Treatment: Engeletin or Astilbin is added to the culture medium at various concentrations before, during, or after OGD.
-
Outcome Measures:
-
Cell Viability Assays: MTT or CCK-8 assays to quantify cell survival.
-
Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity.
-
Tube Formation Assay (for HUVECs): To assess angiogenic potential.
-
Cell Migration Assay (Wound Healing or Transwell): To evaluate cell motility.
-
Western Blot and RT-PCR: To analyze protein and gene expression of target molecules.
-
MPTP-Induced Mouse Model of Parkinson's Disease[4][5][6]
-
Animal Model: Male C57BL/6 mice.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection (e.g., 30 mg/kg) daily for a specified number of days (e.g., 5 days) to induce dopaminergic neurodegeneration.
-
Drug Administration: Astilbin is administered daily for a set period following the MPTP injections.
-
Behavioral Testing:
-
Pole Test: To assess bradykinesia.
-
Traction Test: To evaluate motor coordination.
-
-
Biochemical and Histological Analysis:
-
High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites in the striatum.
-
Immunofluorescence: To stain for tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons), microglia (Iba1), and astrocytes (GFAP) in the substantia nigra.
-
Western Blot: To quantify levels of α-synuclein and signaling proteins (e.g., PI3K/Akt pathway components).
-
Oxidative Stress Assays: To measure the activity of antioxidant enzymes like SOD and GSH in brain tissue.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Engeletin and Astilbin are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflows.
Caption: Engeletin's neuroprotective effect via angiogenesis.
Caption: Astilbin's multifaceted neuroprotection in Parkinson's.
Caption: Workflow for in vivo/in vitro neuroprotection assays.
Caption: Astilbin's anti-apoptotic and anti-inflammatory pathways.
References
- 1. Engeletin protects against cerebral ischemia/reperfusion injury by modulating the VEGF/vasohibin and Ang-1/Tie-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engeletin protects against cerebral ischemia/reperfusion injury by modulating the VEGF/vasohibin and Ang-1/Tie-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Neuroprotective effects of Astilbin on MPTP-induced Parkinson's disease mice: Glial reaction, α-synuclein expression and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astilbin protects against cerebral ischaemia/reperfusion injury by inhibiting cellular apoptosis and ROS-NLRP3 inflammasome axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isoengeletin Treatment in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoengeletin treatment groups based on available experimental data. The focus is on the anti-inflammatory effects of this compound, particularly its impact on key signaling pathways and the production of inflammatory mediators. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.
Data Summary: this compound's Anti-inflammatory Efficacy
Experimental studies on RAW264.7 macrophage cells, a standard model for inflammation research, demonstrate that this compound possesses significant anti-inflammatory properties. When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they exhibit a marked increase in the production of pro-inflammatory mediators. Treatment with this compound has been shown to counteract this effect.
The following table summarizes the observed inhibitory effects of various flavonoids, including this compound, on the production of key inflammatory markers in LPS-stimulated RAW264.7 cells. While specific dose-response data for this compound is not detailed in the available literature, one study confirms its strong anti-inflammatory capacity in reducing the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Nitric Oxide (NO)[1]. The data for related flavonoids from the same chemical class are included for comparative context.
| Compound | Target Mediator | Observed Effect | IC50 Value (µg/mL) | Reference |
| This compound | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| (-)-Epicatechin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| Astilbin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| Neoastilbin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| Isoastilbin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| Neoisoastilbin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
| Engeletin | IL-1β, IL-6, NO | Strong Inhibition | Not Reported | [1] |
Note: While the referenced study confirms the strong anti-inflammatory activity of this compound, it does not provide specific IC50 values. The table reflects the qualitative description of its efficacy.
Key Signaling Pathways Modulated by Flavonoids
This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their anti-inflammatory effects. The primary mechanisms of action for many flavonoids involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
The following diagrams illustrate the canonical NF-κB and MAPK signaling cascades, which are putative targets for this compound's anti-inflammatory activity.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the study of anti-inflammatory compounds like this compound. These methodologies provide a framework for assessing the efficacy of treatment groups in cell-based inflammation models.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Inflammation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.
-
Treatment Groups:
-
Control Group: Cells are treated with vehicle (e.g., DMSO) only.
-
LPS Group: Cells are stimulated with LPS and treated with vehicle.
-
This compound Treatment Groups: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with LPS.
-
Quantitative Analysis of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of genes encoding pro-inflammatory cytokines are quantified by qRT-PCR using specific primers. Gene expression is typically normalized to a housekeeping gene such as GAPDH.
Analysis of Signaling Pathway Proteins
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the total and phosphorylated forms of the target proteins. The protein bands are visualized using a chemiluminescence detection system.
Statistical Analysis
The quantitative data obtained from the experiments are typically analyzed for statistical significance. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is commonly used to compare the means of the different treatment groups. A p-value of less than 0.05 is generally considered to be statistically significant.
Conclusion
The available evidence suggests that this compound is a potent inhibitor of inflammatory responses in vitro. Its mechanism of action is likely mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. Further research is warranted to establish a detailed dose-response profile for this compound and to validate these findings in more complex in vivo models. The experimental framework and methodologies outlined in this guide provide a robust foundation for such future investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Isoengeletin in a Laboratory Setting
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of isoengeletin, particularly in powdered form, should be conducted in a well-ventilated area or a fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated gloves, paper towels) in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.
-
-
Container Management:
-
Use containers that are compatible with the chemical nature of the waste.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Keep waste containers securely closed except when adding waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation. Follow your institution's specific labeling requirements.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department according to their procedures.
Quantitative Data Summary
| Waste Type | Container Requirement | Key Disposal Guideline |
| Solid Waste | Sealable, leak-proof container | Label as "Hazardous Waste - this compound" |
| Liquid Waste | Compatible, sealed container for liquid waste | Segregate from other waste streams; label contents |
| Contaminated PPE | Sealable bag or container | Dispose of as hazardous solid waste |
| Sharps | Puncture-resistant sharps container | Never dispose of in regular trash |
Experimental Protocols Cited
The disposal procedures outlined are based on standard guidelines for laboratory chemical waste management and do not originate from a specific experimental protocol involving this compound. These are best-practice recommendations for ensuring safety and regulatory compliance.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
